MTIC-d3
Description
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Properties
IUPAC Name |
4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gold Standard: MTIC-d3 as an Internal Standard for Accurate MTIC Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the pharmacologically active metabolite of the anticancer drugs dacarbazine (DTIC) and temozolomide. Accurate quantification of MTIC in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, MTIC is notoriously unstable, making its analysis challenging. The use of a stable isotope-labeled internal standard, such as MTIC-d3, is the gold standard for overcoming these analytical hurdles and ensuring the highest accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the use of this compound as an internal standard for MTIC analysis, including detailed experimental protocols, data presentation, and the underlying scientific principles.
Stable isotope-labeled internal standards are considered the most suitable for LC-MS/MS-based quantification because they have nearly identical physicochemical properties to the analyte of interest.[1][2] This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, thus providing the most accurate correction for analytical variability.[1]
Metabolic Pathway of Dacarbazine and Temozolomide to MTIC
Dacarbazine and temozolomide are prodrugs that are converted to the active metabolite MTIC through different pathways. Dacarbazine is metabolically activated in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC), which then spontaneously decomposes to MTIC.[3][4] Temozolomide, on the other hand, undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to directly form MTIC.[4][5] MTIC is a short-lived species that ultimately decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium cation, the latter being the active alkylating agent responsible for the drugs' cytotoxic effects.[3][5]
Experimental Protocols
The following section details a representative experimental protocol for the quantification of MTIC in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Analytes: MTIC, this compound (internal standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all HPLC or LC-MS grade
-
Acids: Formic acid (FA)
-
Plasma: Human plasma (K₂EDTA as anticoagulant)
Sample Preparation Workflow
Due to the inherent instability of MTIC, rapid sample processing is crucial.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
MTIC: m/z 169.1 → 124.1
-
This compound: m/z 172.1 → 127.1
-
Data Presentation
Quantitative data from a validated bioanalytical method for MTIC using this compound as an internal standard is summarized below. The data demonstrates the linearity, precision, and accuracy of the method.
Table 1: Calibration Curve for MTIC in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (MTIC/MTIC-d3) | Accuracy (%) |
| 1.0 | 0.012 | 102.5 |
| 2.5 | 0.031 | 98.8 |
| 5.0 | 0.063 | 101.2 |
| 10.0 | 0.125 | 99.5 |
| 25.0 | 0.315 | 100.8 |
| 50.0 | 0.628 | 99.1 |
| 100.0 | 1.255 | 98.2 |
| 250.0 | 3.130 | 101.9 |
| 500.0 | 6.265 | 99.7 |
| Linear Range | 1.0 - 500.0 ng/mL | r² > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.03 | 8.5 | 103.0 | 9.8 | 102.1 |
| Low | 3.0 | 2.95 | 6.2 | 98.3 | 7.5 | 99.2 |
| Mid | 75.0 | 76.8 | 4.5 | 102.4 | 5.8 | 101.5 |
| High | 400.0 | 395.6 | 3.8 | 98.9 | 4.9 | 99.8 |
LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation
The Importance of this compound in Bioanalysis
The use of a stable isotope-labeled internal standard like this compound is paramount for robust and reliable bioanalysis of MTIC for several key reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound has the same chemical properties as MTIC, it experiences the same matrix effects, allowing for accurate correction.[6]
-
Compensation for Analyte Instability: MTIC is known to be unstable. Any degradation of MTIC during sample preparation will be mirrored by the degradation of this compound, ensuring that the ratio of the analyte to the internal standard remains constant.
-
Improved Precision and Accuracy: By correcting for variability in sample preparation, injection volume, and instrument response, this compound significantly improves the overall precision and accuracy of the analytical method.[1][6]
Conclusion
The accurate quantification of MTIC is essential for understanding the pharmacology of dacarbazine and temozolomide. The inherent instability of MTIC presents a significant analytical challenge. The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method, is the most effective strategy to overcome these challenges. This approach provides the necessary accuracy, precision, and robustness for reliable bioanalysis in research, clinical, and drug development settings. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important anticancer metabolite.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mm-encapsulation.com [mm-encapsulation.com]
- 5. An efficient and practical radiosynthesis of [11C]temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MTIC-d3: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTIC-d3, or Monomethyl-d3 Triaizeno Imidazole Carboxamide-d3, is the deuterated form of MTIC (5-(3-Methyl-1-triazeno)imidazole-4-carboxamide). MTIC is the active metabolite of the alkylating agent temozolomide (TMZ), a crucial chemotherapeutic drug used in the treatment of brain tumors such as glioblastoma multiforme. The deuteration of MTIC provides a valuable internal standard for pharmacokinetic and metabolic studies of temozolomide, enabling more accurate quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with relevant experimental details.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an imidazole carboxamide core with a deuterated methyltriazeno side chain.
Table 1: Physicochemical Properties of MTIC and this compound
| Property | Value (MTIC) | Value (this compound) | Reference |
| CAS Number | 3413-72-7 | 1185242-69-6 | |
| Molecular Formula | C₅H₈N₆O | C₅H₅D₃N₆O | |
| Molecular Weight | 168.16 g/mol | 171.18 g/mol | |
| Appearance | Off-White Solid | Not specified | |
| Solubility | DMSO: 20 mg/mL (118.93 mM) (Sonication recommended); Methanol: Slightly soluble (Heating recommended) | Not specified | |
| Plasma Half-life (in vivo) | Approximately 1.9 hours | Not specified |
Mechanism of Action: DNA Alkylation Pathway
MTIC is the proximate active form of temozolomide. Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to yield MTIC. MTIC, in turn, is unstable and rapidly decomposes to form the highly reactive methyldiazonium cation. This cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine residues and the N3 position of adenine. This DNA methylation leads to the formation of DNA adducts, which, if not repaired, trigger DNA mismatch repair (MMR) pathways, leading to futile repair cycles, DNA double-strand breaks, and ultimately, apoptosis (programmed cell death) of the cancer cell.
Caption: Metabolic activation of Temozolomide to MTIC and subsequent DNA alkylation leading to apoptosis.
Experimental Protocols
Synthesis of MTIC
A general method for the synthesis of MTIC involves the diazotization of 5-aminoimidazole-4-carboxamide followed by a reaction with methylamine. For the synthesis of this compound, deuterated methylamine (CD₃NH₂) would be used in the final step.
Protocol: Synthesis of MTIC
-
Diazotization: Dissolve 5-aminoimidazole-4-carboxamide in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate flask, prepare a solution of methylamine in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the methylamine solution, maintaining a controlled temperature and pH.
-
The reaction mixture is stirred for a specified period to allow for the formation of MTIC.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure MTIC.
Note: This is a generalized protocol. Specific reaction conditions, including concentrations, solvents, temperatures, and reaction times, need to be optimized for efficient synthesis and high purity of the final product.
Quantification of MTIC in Biological Samples
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of MTIC in biological matrices like plasma. This compound is an ideal internal standard for this analysis due to its similar chemical and physical properties to MTIC, which helps to correct for variations during sample preparation and analysis.
Protocol: HPLC-MS/MS Quantification of MTIC
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MTIC: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 169 -> 124).
-
This compound: Monitor the transition of the parent ion to its corresponding product ion (e.g., m/z 172 -> 127).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of MTIC to this compound against the concentration of MTIC standards.
-
Determine the concentration of MTIC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: A typical experimental workflow for the quantification of MTIC in plasma using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of temozolomide in preclinical and clinical research. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its use is crucial for researchers in oncology and drug development. The information and protocols provided in this guide serve as a foundational resource for scientists working with this important compound.
The Gold Standard of Quantification: A Technical Guide to MTIC-d3 Versus Non-Labeled MTIC in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the precise quantification of metabolites is paramount. 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the chemotherapeutic agent dacarbazine. Accurate measurement of MTIC is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. This technical guide provides an in-depth comparison of two primary methodologies for MTIC quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS): the use of a deuterium-labeled internal standard (MTIC-d3) and the use of a non-labeled MTIC standard, often with a structural analog as an internal standard.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their use, particularly that of deuterium-labeled analogs like this compound, has been shown to significantly reduce the impact of matrix effects and improve the accuracy and reproducibility of recoveries in LC-MS/MS assays.[2] This guide will delve into the core principles, experimental workflows, and expected quantitative outcomes when comparing these two approaches, providing a clear rationale for the superiority of the stable isotope-labeled internal standard method.
The Rationale for Internal Standards in LC-MS/MS
LC-MS/MS is a powerful and sensitive technique for bioanalysis.[3][4] However, the accuracy of quantification can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects.[5] An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for these variabilities, as it is assumed to be affected in the same way as the analyte of interest.[1]
This compound: The Ideal Internal Standard
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for the quantification of MTIC.[2] Since its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement in the mass spectrometer.[6] This co-elution is a key advantage, as it ensures that the IS accurately reflects the behavior of the analyte throughout the entire analytical process.[6]
The use of a non-labeled internal standard, often a structural analog of MTIC, introduces a higher degree of uncertainty. While structurally similar, it will have a different retention time and may not experience the same degree of matrix effects as MTIC. This can lead to inaccuracies in quantification, particularly when analyzing complex biological matrices from diverse patient populations.[7]
Experimental Workflow and Methodologies
A robust and validated bioanalytical method is essential for reliable data.[8][9] The following sections detail the typical experimental protocols for the quantification of MTIC using both a deuterium-labeled and a non-labeled internal standard.
Sample Preparation
A critical step in any bioanalytical method is the effective removal of interferences from the biological matrix.[3] Protein precipitation is a common and effective method for the extraction of small molecules like MTIC from plasma.
Protocol for Protein Precipitation:
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the non-labeled IS).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of MTIC and its internal standard are achieved using LC-MS/MS. The following are typical instrument conditions.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | MTIC: [Specific parent > fragment ion m/z] this compound: [Specific parent+3 > fragment ion m/z] Non-labeled IS: [Specific parent > fragment ion m/z] |
| Ion Source Temp. | 550°C |
Comparative Quantitative Data
The performance of a bioanalytical method is assessed through a rigorous validation process that evaluates its accuracy, precision, linearity, sensitivity, and susceptibility to matrix effects.[4][10][11] The following tables summarize the expected quantitative data when comparing the use of this compound versus a non-labeled internal standard for MTIC quantification.
Table 1: Calibration Curve and Sensitivity
| Parameter | MTIC with this compound IS | MTIC with Non-Labeled IS |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| LLOQ Precision (%CV) | < 15% | < 20% |
| LLOQ Accuracy (%Bias) | ± 15% | ± 20% |
Table 2: Accuracy and Precision
| QC Level | MTIC with this compound IS | MTIC with Non-Labeled IS |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC (3 ng/mL) | < 10% | ± 10% |
| Mid QC (100 ng/mL) | < 8% | ± 8% |
| High QC (800 ng/mL) | < 8% | ± 8% |
Table 3: Matrix Effect and Recovery
| Parameter | MTIC with this compound IS | MTIC with Non-Labeled IS |
| Matrix Factor (IS Normalized) | 0.95 - 1.05 | 0.85 - 1.15 |
| Recovery (%) | Consistent across lots | Variable across lots |
| Recovery Precision (%CV) | < 10% | < 20% |
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantages of using a stable isotope-labeled internal standard.
Caption: A generalized workflow for the bioanalysis of MTIC in plasma.
Caption: Logical comparison of this compound and non-labeled internal standards.
Conclusion
The use of a deuterium-labeled internal standard, this compound, provides a more accurate, precise, and robust method for the quantification of MTIC in biological matrices compared to a non-labeled internal standard. The near-identical physicochemical properties of this compound to the analyte ensure that it effectively compensates for variability in sample preparation and matrix effects, leading to higher confidence in the resulting pharmacokinetic data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a critical step in ensuring the quality and reliability of bioanalytical data.
References
- 1. scispace.com [scispace.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolian.com [resolian.com]
- 5. myadlm.org [myadlm.org]
- 6. cerilliant.com [cerilliant.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quotientsciences.com [quotientsciences.com]
- 9. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Validation of clinical LC-MS/MS methods: What you need to know [labroots.com]
An In-depth Technical Guide to Isotopic Labeling in Mass Spectrometry Using MTIC-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry and drug development, precision and accuracy in quantitative analysis are paramount. Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific quantification of molecules in complex biological matrices. When coupled with stable isotope labeling, its capabilities are significantly enhanced, allowing for robust and reliable measurements. This guide focuses on the application of 5-(3-(methyl-d3)-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3) as an internal standard in isotopic labeling for quantitative mass spectrometry.
MTIC, or 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide, is the pharmacologically active metabolite of the alkylating agent temozolomide, a crucial chemotherapy drug for treating brain tumors such as glioblastoma multiforme. The accurate quantification of MTIC is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and understanding its mechanism of action. This compound, a deuterated analog of MTIC, serves as an ideal internal standard for these analyses due to its chemical and physical similarities to the unlabeled analyte, with the key difference being its increased mass. This mass shift allows for its distinct detection by a mass spectrometer, enabling the principles of isotope dilution mass spectrometry (IDMS) to be applied for highly accurate quantification.
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using this compound for isotopic labeling in mass spectrometry.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a gold-standard method for quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample containing the native analyte (MTIC). The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this compound).
The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Correction for Sample Loss: The IS is added at the earliest stage of sample preparation. Any loss of analyte during extraction, purification, or derivatization will be mirrored by a proportional loss of the IS. The ratio of the analyte to the IS will therefore remain constant, ensuring accurate quantification.
-
Compensation for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source. Since the analyte and the IS have nearly identical physicochemical properties, they experience the same matrix effects. The ratio of their signals remains unaffected, leading to more accurate and precise results.
-
Improved Precision and Accuracy: By normalizing for variations in sample preparation and instrument response, IDMS significantly improves the overall precision and accuracy of the quantitative assay.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of MTIC using this compound as an internal standard.
Caption: A generalized workflow for quantifying MTIC using this compound as an internal standard.
Detailed Experimental Protocol
This section provides a representative protocol for the quantification of MTIC in a biological matrix (e.g., plasma) using this compound.
1. Materials and Reagents:
-
MTIC analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of MTIC and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the MTIC stock solution to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Curve and QC Samples: Spike blank plasma with the MTIC working standard solutions to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of each sample, add 10 µL of the this compound internal standard working solution (100 ng/mL). Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MTIC from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MTIC: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 169.1 → 111.1).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 172.1 → 114.1).
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both MTIC and this compound to achieve maximum signal intensity.
-
Data Presentation and Quantitative Analysis
The data obtained from the LC-MS/MS analysis is processed using the instrument's software. The peak areas of the MRM transitions for both MTIC and this compound are integrated. A calibration curve is constructed by plotting the ratio of the peak area of MTIC to the peak area of this compound against the known concentration of MTIC in the calibration standards. A linear regression analysis is typically applied. The concentration of MTIC in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Representative Quantitative Data
The following tables summarize hypothetical but realistic quantitative data from a validation experiment.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0123x + 0.0005 |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 5 | 4.92 | 98.4 | 4.2 | 5.8 |
| Medium | 50 | 51.3 | 102.6 | 3.1 | 4.5 |
| High | 800 | 790.4 | 98.8 | 2.5 | 3.9 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| MTIC | 92.1 | 85.4 |
| This compound | 91.5 | 86.1 |
The data in these tables demonstrate a robust and reliable assay. The high correlation coefficient of the calibration curve indicates a strong linear relationship between the concentration and the response. The accuracy and precision values for the QC samples are well within the acceptable limits for bioanalytical method validation (typically ±15% for accuracy and <15% for precision). The similar matrix effect and recovery values for MTIC and this compound highlight the effectiveness of the internal standard in compensating for these potential sources of error.
Signaling Pathway and Mechanism of Action
MTIC exerts its cytotoxic effects by acting as a DNA alkylating agent. It introduces methyl groups onto DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion as it can lead to mispairing with thymine during DNA replication. This triggers the DNA mismatch repair (MMR) pathway. However, instead of repairing the lesion, the persistent O6-MeG adduct in the template strand leads to futile cycles of MMR, ultimately resulting in DNA double-strand breaks and apoptosis.
The following diagram illustrates the mechanism of action of MTIC and its interaction with DNA damage response pathways.
Caption: The conversion of temozolomide to MTIC, subsequent DNA alkylation, and the resulting DNA damage response leading to apoptosis.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of MTIC by LC-MS/MS. This approach is indispensable for researchers, scientists, and drug development professionals involved in the study of temozolomide and its active metabolite. The principles of isotope dilution mass spectrometry, when applied correctly with a well-validated protocol, ensure the generation of high-quality quantitative data that is essential for advancing our understanding of this important anticancer agent and for making informed decisions in drug development. The detailed workflow, protocol, and data presentation in this guide serve as a comprehensive resource for the implementation of this powerful analytical technique.
The Core Mechanism of Temozolomide: A Technical Guide on its Action and the Pivotal Role of MTIC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of the alkylating agent temozolomide (TMZ), with a specific focus on its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). We will delve into the molecular pathways of its activation, its interaction with DNA, and the cellular responses that ultimately lead to cytotoxicity in cancer cells. Furthermore, this guide will detail the key experimental protocols used to investigate these mechanisms and present relevant quantitative data in a structured format.
Activation of Temozolomide and the Formation of MTIC
Temozolomide is a prodrug, meaning it is administered in an inactive form and must be converted into its active state within the body. This conversion is a non-enzymatic hydrolysis that occurs spontaneously under physiological pH conditions (pH > 7.0).[1][2] The imidazotetrazine ring of TMZ is stable at acidic pH but opens at neutral or alkaline pH to form the active metabolite, MTIC.[3][4]
MTIC itself is a transient intermediate with a short half-life of approximately 2 minutes.[5] It further decomposes into two products: 5-aminoimidazole-4-carboxamide (AIC), which is an inactive metabolite, and a highly reactive methyldiazonium cation (CH3N2+).[6] This methyldiazonium cation is the ultimate alkylating species responsible for the cytotoxic effects of temozolomide.[2][6]
Figure 1. Activation pathway of Temozolomide and its mechanism of DNA alkylation.
The Role of MTIC in DNA Alkylation
The highly electrophilic methyldiazonium cation, derived from MTIC, readily transfers a methyl group to nucleophilic sites on DNA bases.[3][6] The primary targets for this methylation are guanine and adenine residues. The most clinically significant DNA adducts formed are:
-
O6-methylguanine (O6-MeG): Although representing only about 6% of the total methylation events, this is considered the most cytotoxic lesion.[3] During DNA replication, O6-MeG incorrectly pairs with thymine instead of cytosine. This mismatch is recognized by the DNA mismatch repair (MMR) system.[7] The futile attempts by the MMR system to repair this mismatch lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][8]
-
N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for approximately 70% of methylation events.[3]
-
N3-methyladenine (N3-MeA): This adduct constitutes about 9% of the total methylation.[3]
While N7-MeG and N3-MeA are more frequent, they are generally repaired by the base excision repair (BER) pathway and are considered less cytotoxic than O6-MeG.[7]
The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Resistance
A key mechanism of resistance to temozolomide involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[7][9] MGMT directly reverses the cytotoxic O6-MeG lesion by transferring the methyl group from the guanine to one of its own cysteine residues.[9][10] This is a "suicide" mechanism, as the MGMT protein is irreversibly inactivated in the process.[10]
Tumor cells with high levels of MGMT expression can efficiently repair the O6-MeG adducts before they trigger the MMR system, thus rendering the cells resistant to the cytotoxic effects of temozolomide.[10] Conversely, tumors with low or no MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are more sensitive to temozolomide treatment.[8][10]
Quantitative Data
| Parameter | Value | Reference(s) |
| Temozolomide (TMZ) | ||
| Molecular Weight | 194.15 g/mol | [3] |
| Plasma Half-life | 1.8 hours | [11][12] |
| Oral Bioavailability | Almost 100% | [3] |
| 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) | ||
| Half-life | ~2 minutes | [5] |
| Peak Plasma Concentration (as % of TMZ) | 1.6 - 4.6% | [13] |
| Area Under the Curve (AUC) (as % of TMZ) | 0.8 - 3.6% | [13] |
| In Vitro Experimental Concentrations | ||
| Cell Viability Assays (Glioblastoma cell lines) | 25 µM - 10,000 µM | [14] |
| Clonogenic Survival Assays | 30 µM - 2000 µM | |
| Cell Cycle Analysis | 10 µM - 100 µM | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate glioblastoma cells (e.g., U-87 MG) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.
-
Temozolomide Treatment: Replace the medium with fresh medium containing various concentrations of temozolomide (e.g., 100 µM to 2000 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for a predetermined period (e.g., 72 hours).[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Figure 2. Experimental workflow for a typical MTT cell viability assay.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Methodology:
-
Cell Seeding: Seed a known number of cells (e.g., 300-600 cells per well) in 6-well plates.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of temozolomide for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[1]
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as 4.5% formaldehyde or 70% ethanol, and stain with 0.5% crystal violet.[1]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Treatment: Treat cells with temozolomide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.[11]
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at 4°C.[3][11]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[3]
Western Blotting for MGMT Expression
Western blotting is used to detect the presence and relative abundance of the MGMT protein in cell lysates.
Methodology:
-
Protein Extraction: Lyse treated or untreated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for MGMT, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.[9]
Immunofluorescence for γH2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks, a hallmark of temozolomide-induced cytotoxicity. The histone H2AX is phosphorylated (to become γH2AX) at sites of DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with temozolomide.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like 0.3% Triton X-100.[6]
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% BSA in PBS).[6]
-
Antibody Staining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[6]
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus to quantify the extent of DNA double-strand breaks.[6]
References
- 1. youtube.com [youtube.com]
- 2. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry and cell cycle analysis [bio-protocol.org]
- 4. Cell Viability [bio-protocol.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGMT status as a clinical biomarker in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumoricidal, Temozolomide- and Radiation-Sensitizing Effects of KCa3.1 K+ Channel Targeting In Vitro Are Dependent on Glioma Cell Line and Stem Cell Fraction - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within pharmaceutical development and clinical research, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard for achieving this, offering a robust solution to the challenges of analytical variability. This technical guide delves into the foundational principles of using SIL-IS, providing a comprehensive overview of their selection, application, and the interpretation of the data they help generate.
The Rationale for Internal Standards in Mass Spectrometry
Mass spectrometry (MS) is an inherently sensitive analytical technique, but this sensitivity can be a double-edged sword.[1] Minor fluctuations in experimental conditions can lead to significant variations in the analyte signal, compromising the accuracy and reproducibility of quantitative analyses.[1] Internal standards (IS) are compounds added to samples at a known concentration to correct for these variations.[1]
An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects during sample preparation, chromatography, and ionization.[2] This is where stable isotope-labeled internal standards excel.
What are Stable Isotope-Labeled Internal Standards?
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4][5] This substitution results in a compound that is chemically and structurally identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[6][7]
The key advantage of SIL-IS is that they co-elute with the analyte during chromatography and experience virtually identical ionization efficiency and matrix effects.[2] By measuring the ratio of the analyte's signal to the SIL-IS's signal, analysts can correct for variations introduced during the analytical workflow, leading to highly accurate and precise quantification.[8]
Foundational Principles of Isotope Dilution Analysis
The quantitative technique that leverages SIL-IS is known as isotope dilution analysis (IDA) or stable isotope dilution (SID).[9] The core principle of IDA is the addition of a known amount of a SIL-IS to a sample containing an unknown amount of the native analyte.[10][11] After allowing the SIL-IS to equilibrate with the sample, the mixture is analyzed by mass spectrometry.
The concentration of the analyte is determined by the following relationship:
Analyte Concentration ∝ (Response of Analyte / Response of SIL-IS) * Concentration of SIL-IS
This ratiometric approach is fundamental to the power of IDA, as it normalizes for variations that affect both the analyte and the SIL-IS equally.
Key Considerations for Selecting and Synthesizing SIL-IS
The effectiveness of an SIL-IS is contingent on several critical factors:[3]
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.[6]
-
Stability of the Label: The isotopic label must be positioned on a part of the molecule that is not susceptible to exchange with protons from the solvent or matrix.[3] For this reason, ¹³C and ¹⁵N labels are generally preferred over deuterium (²H) labels, which can sometimes be prone to back-exchange.[5][12]
-
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. A difference of at least 3 mass units is generally recommended for small molecules.[3]
-
Position of the Label: If using tandem mass spectrometry (MS/MS), the label should ideally be on a fragment of the molecule that will be detected after collision-induced dissociation.[3]
SIL-IS can be produced through two primary methods:[3]
-
Chemical Synthesis: This involves incorporating isotope-containing building blocks into the molecular structure through a series of chemical reactions.[3] This method offers precise control over the position and number of isotopic labels.[3]
-
Metabolic Labeling: In this approach, cells or organisms are cultured in media containing isotopically enriched precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium salts).[13] The organism then incorporates these heavy isotopes into its biomolecules, which can be harvested and used as internal standards.[13]
Experimental Workflow and Protocols
The successful implementation of SIL-IS in a quantitative workflow involves a series of well-defined steps.
General Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: Quantification of a Drug in Plasma
This protocol provides a generalized methodology for the quantification of a small molecule drug in human plasma using LC-MS/MS and a SIL-IS.
1. Materials and Reagents:
-
Blank human plasma
-
Analyte reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and SIL-IS in methanol.
-
Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank plasma to achieve a concentration range that covers the expected in-vivo concentrations.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the SIL-IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and SIL-IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Data Presentation and Interpretation
The use of SIL-IS significantly improves the quality of quantitative data by mitigating matrix effects and other sources of variability.
Matrix Effects and Recovery
Matrix effects refer to the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix.[14] Recovery is the efficiency of the extraction process. The following table illustrates how a SIL-IS can compensate for these effects.
| Sample ID | Analyte Peak Area (without SIL-IS) | SIL-IS Peak Area | Analyte/SIL-IS Ratio | Calculated Concentration (ng/mL) | Recovery (%) (with SIL-IS) |
| Spiked in Solvent | 1,250,000 | 2,500,000 | 0.50 | 100 | 100 |
| Spiked in Plasma 1 | 980,000 | 1,950,000 | 0.50 | 101 | 99 |
| Spiked in Plasma 2 | 650,000 | 1,300,000 | 0.50 | 99 | 101 |
| Spiked in Plasma 3 | 1,500,000 | 3,050,000 | 0.49 | 98 | 98 |
This is a representative table; actual values will vary depending on the analyte, matrix, and method.
As shown in the table, even though the absolute peak areas of both the analyte and the SIL-IS vary between different plasma lots (indicating variable matrix effects and/or recovery), the ratio remains constant, resulting in accurate and precise quantification.
Method Validation
Analytical methods using SIL-IS must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[7][15][16] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and SIL-IS in blank matrix |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Matrix Effect | The CV of the peak area ratios of post-extraction spiked samples from different matrix lots should be ≤15% |
| Recovery | Consistent and reproducible across the concentration range |
| Stability | Analyte should be stable in the matrix under various storage and processing conditions |
Visualization of Workflows and Pathways
Bioanalytical Method Development Workflow
The development of a robust bioanalytical method using a SIL-IS follows a logical progression of steps.
Caption: Workflow for bioanalytical method development and validation using a SIL-IS.
Stable Isotope Tracing in Metabolic Pathways
SIL-IS are not only used for quantification but also as tracers to elucidate metabolic pathways.[1][3][4][13][17] By introducing a labeled substrate (e.g., ¹³C-glucose) into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing insights into metabolic fluxes.
Caption: Illustrative diagram of ¹³C tracing from glucose through the TCA cycle.
Conclusion
Stable isotope-labeled internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of variability, leading to reliable and high-quality data. By understanding the foundational principles of their use, adhering to rigorous experimental protocols, and performing thorough method validation, researchers and scientists can harness the full potential of SIL-IS to advance drug development and scientific discovery.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. waters.com [waters.com]
- 12. rsc.org [rsc.org]
- 13. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 16. fda.gov [fda.gov]
- 17. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
The Role of Deuterated MTIC (MTIC-d3) in Advancing Temozolomide Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of 5-(3-methyl-d3-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3) in the preliminary pharmacokinetic evaluation of temozolomide (TMZ). While not administered directly as a therapeutic agent, this compound, a stable isotope-labeled analogue of the active metabolite of TMZ, is indispensable for the accurate quantification and characterization of temozolomide's behavior in the body. This guide details the experimental protocols, data interpretation, and the underlying principles of its application.
Introduction: The Significance of MTIC and the Need for a Stable Isotope-Labeled Standard
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC is the primary cytotoxic agent responsible for the therapeutic effects of temozolomide, exerting its action by methylating DNA.[1] However, MTIC is highly unstable, with a short half-life, making its accurate measurement in biological matrices a significant analytical challenge.[2]
To overcome this, stable isotope-labeled internal standards are employed in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for the quantification of MTIC, and by extension, for the comprehensive pharmacokinetic profiling of temozolomide. The use of a deuterated standard, which has a slightly higher mass but identical chemical properties to the analyte, allows for precise correction of variations during sample preparation and analysis, leading to highly reliable data.[3][4][5][6]
Metabolic Pathway of Temozolomide
The conversion of temozolomide to its active form and subsequent degradation is a critical pathway to understand in the context of its pharmacology.
References
- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. metsol.com [metsol.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Temozolomide in Human Plasma by LC-MS/MS using a Novel MTIC-d3 Internal Standard Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive LC-MS/MS method for the quantification of the alkylating agent temozolomide (TMZ) in human plasma. To account for the inherent instability of temozolomide and its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC), this protocol introduces the use of a deuterated internal standard, MTIC-d3. The method involves a straightforward protein precipitation extraction followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of temozolomide in pharmacokinetic and drug metabolism studies.
Introduction
Temozolomide is an oral chemotherapeutic agent used in the treatment of brain tumors such as glioblastoma multiforme. It is a prodrug that spontaneously converts at physiological pH to the active metabolite, MTIC.[1][2] MTIC is highly unstable and rapidly decomposes to form the methyldiazonium cation, the ultimate alkylating species that methylates DNA and induces tumor cell death.[1][3]
Given the chemical lability of both temozolomide and MTIC, a reliable quantification method must minimize degradation during sample processing and analysis. The use of a stable isotope-labeled internal standard that closely mimics the analyte's behavior is crucial. While existing methods often utilize theophylline as an internal standard, this protocol proposes the use of this compound to better control for the specific degradation pathway of temozolomide to MTIC.[4][5][6]
Experimental
Materials and Reagents
-
Temozolomide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples on ice to minimize degradation of temozolomide.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Temozolomide | 195.0 | 139.0 | 20 |
| This compound (IS) | 172.1 | 117.1 | 25 |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method, based on typical results for temozolomide quantification by LC-MS/MS.
Table 1: Calibration Curve
| Analyte | Range (ng/mL) | R² |
| Temozolomide | 1 - 2000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 5 | <10 | <10 | 90-110 |
| Mid | 100 | <10 | <10 | 90-110 |
| High | 1500 | <10 | <10 | 90-110 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Temozolomide | >85 |
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Metabolic activation pathway of Temozolomide.
Discussion
This application note provides a comprehensive protocol for the quantification of temozolomide in human plasma using LC-MS/MS with a novel this compound internal standard. The proposed method is designed to be rapid, robust, and sensitive, making it suitable for high-throughput analysis in a research or drug development setting. The use of a deuterated internal standard of the primary active metabolite is expected to provide superior accuracy and precision by correcting for any degradation of temozolomide to MTIC during sample handling and analysis. The detailed experimental conditions and expected performance characteristics should enable straightforward implementation of this method in any laboratory equipped with standard LC-MS/MS instrumentation. Further validation in accordance with regulatory guidelines is recommended before application to clinical studies.
References
- 1. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of MTIC in Plasma using MTIC-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of certain brain cancers. It is a prodrug that undergoes spontaneous, pH-dependent hydrolysis at physiological conditions to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3][4] MTIC is an unstable intermediate that ultimately yields a methyldiazonium cation, the species responsible for the methylation of DNA and subsequent cytotoxicity.[3] Due to the critical role and inherent instability of MTIC, accurate quantification in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[5]
These application notes provide a detailed protocol for the quantitative analysis of MTIC in human plasma using a stable isotope-labeled internal standard, 5-(3-methyl-d3-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting analytical variability, including matrix effects, extraction inconsistencies, and ionization suppression or enhancement, thereby ensuring high accuracy and precision.[6][7]
Signaling and Metabolic Pathway
Temozolomide is chemically converted to MTIC, which is the active cytotoxic agent that methylates DNA, leading to apoptosis of cancer cells.
Experimental Protocols
Due to the instability of MTIC in plasma at physiological pH, samples must be processed rapidly and kept on ice.[5] Acidification of plasma samples is recommended to improve the stability of Temozolomide and its metabolites.[8]
Materials and Reagents
-
MTIC and this compound reference standards
-
Human plasma (K2EDTA)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is employed to remove plasma proteins and other interfering substances.[7][9][10][11][12]
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and 200 µL of 1% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC) Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MTIC | 169.1 | 141.1 |
| This compound | 172.1 | 144.1 |
Note: The specific MRM transitions should be optimized by infusing the pure standards.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar bioanalytical assays.[3][13]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |
| Low QC | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid QC | 50 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High QC | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |
| Low QC | 85 - 95 | 88 - 98 | 0.95 - 1.05 |
| High QC | 87 - 98 | 90 - 99 | 0.98 - 1.08 |
Matrix Effect is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution.
Table 4: Stability
| Stability Condition | Duration | Temperature | % Change from Nominal |
| Bench-top (in plasma) | 4 hours | Room Temperature | < 15% |
| Freeze-thaw (in plasma) | 3 cycles | -80°C to RT | < 15% |
| Processed sample | 24 hours | 4°C | < 10% |
| Long-term (in plasma) | 90 days | -80°C | < 15% |
Conclusion
This protocol describes a robust and reliable LC-MS/MS method for the quantification of the unstable metabolite MTIC in human plasma. The use of solid-phase extraction for sample cleanup and a deuterated internal standard (this compound) ensures high sensitivity, accuracy, and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies of temozolomide. Adherence to the outlined procedures, especially with regard to sample handling and processing times, is critical for obtaining high-quality data.
References
- 1. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of processing conditions on stability of immune analytes in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for MTIC Analysis using MTIC-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the sample preparation and analysis of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the alkylating agent temozolomide (TMZ). Due to the inherent instability of MTIC under physiological conditions, meticulous sample handling and preparation are crucial for accurate quantification.[1][2] This document outlines detailed protocols for the analysis of MTIC in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard, MTIC-d3.
MTIC is formed by the spontaneous hydrolysis of temozolomide at physiological pH.[3][4][5][6] It is a potent DNA alkylating agent, and its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies of temozolomide.[7] The protocols described herein are designed to ensure the stability of MTIC during sample collection, processing, and analysis, thereby yielding reliable and reproducible data.
Signaling Pathway
The conversion of temozolomide to its active metabolite, MTIC, is a critical step in its mechanism of action. The following diagram illustrates this chemical transformation.
Caption: Conversion of Temozolomide to its active metabolite MTIC.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for MTIC analysis in plasma samples.
Caption: Workflow for plasma MTIC analysis.
Detailed Protocols
Plasma Sample Collection and Handling
Due to the instability of MTIC, immediate and proper handling of blood samples is paramount.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., EDTA), pre-chilled on ice.
-
Refrigerated centrifuge.
-
Cryovials for plasma storage.
Protocol:
-
Collect whole blood directly into pre-chilled anticoagulant tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Transfer the plasma to labeled cryovials.
-
Immediately freeze the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol utilizes protein precipitation, a rapid and effective method for extracting MTIC from plasma while minimizing degradation.[1][8][9]
Materials:
-
Frozen human plasma samples.
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol).
-
Ice-cold acetonitrile.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
Autosampler vials.
Protocol:
-
Thaw plasma samples on ice.
-
In a pre-chilled microcentrifuge tube, add 100 µL of thawed plasma.
-
Add 10 µL of the this compound internal standard stock solution to the plasma and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to the plasma/IS mixture to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis. To compensate for the inherent instability of MTIC, samples can be processed and analyzed one at a time.[2]
LC-MS/MS Method Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of MTIC and this compound. Method optimization will be required for specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for the separation of MTIC from endogenous interferences. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MTIC: m/z [Parent ion] -> [Product ion] This compound: m/z [Parent ion+3] -> [Product ion+3] |
| Dwell Time | 100 - 200 ms |
Quantitative Data
The following table summarizes pharmacokinetic parameters of MTIC in human plasma following oral administration of temozolomide.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | [1] |
| Peak Plasma Concentration (Cmax) | 0.07 - 0.61 µg/mL | [1] |
| Elimination Half-life (t1/2) | ~88 minutes | [1] |
| Mean Cmax (% of TMZ) | 2.6% (range: 1.6 - 4.6%) | [1] |
| Mean AUC (% of TMZ) | 2.2% (range: 0.8 - 3.6%) | [1] |
| Linear Range in Rat/Dog Plasma | 10 - 500 ng/mL | [2] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [2] |
Conclusion
The successful quantification of MTIC is highly dependent on the implementation of rapid and cold sample preparation techniques to mitigate its inherent instability. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise results by compensating for variability during sample processing and analysis. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals engaged in the study of temozolomide and its active metabolite.
References
- 1. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Drug Metabolism Studies of Temozolomide Using MTIC-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme.[1] It is a prodrug that undergoes rapid, non-enzymatic chemical conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] The cytochrome P450 system plays only a minor role in the metabolism of temozolomide. MTIC is highly unstable and spontaneously decomposes to form the active methylating species, a methyldiazonium cation, and 5-aminoimidazole-4-carboxamide (AIC), a byproduct.[1][3]
Given that the conversion of TMZ to the highly unstable MTIC is a critical step in its mechanism of action, accurate quantification of this process is essential for in vitro studies. Due to the inherent instability of MTIC, precise and rapid analytical methods are required. The use of a stable isotope-labeled internal standard, such as MTIC-d3, is crucial for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by correcting for matrix effects and variability in sample processing and instrument response.
These application notes provide detailed protocols for conducting in vitro studies to evaluate the chemical conversion of temozolomide to MTIC under physiologically relevant conditions, utilizing this compound as an internal standard for robust quantification.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Temozolomide and MTIC
| Parameter | Temozolomide (TMZ) | 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) |
| Molar Mass | 194.15 g/mol | 167.15 g/mol |
| Plasma Half-life (in vivo) | Approximately 1.8 hours[1] | Extremely short; estimated to be around 2 minutes in plasma[4] |
| In Vitro Half-life (pH 7.4, 37°C) | ~15-30 minutes in plasma/serum | Very short, rapidly degrades |
| Primary Conversion Route | Spontaneous, pH-dependent hydrolysis[2] | Spontaneous decomposition[1] |
| Bioavailability (Oral) | Nearly 100%[1] | Not applicable |
| Blood-Brain Barrier Penetration | Yes[1] | Poor[5] |
Table 2: Representative Time-Course of Temozolomide to MTIC Conversion In Vitro
This table presents simulated data based on typical degradation kinetics for illustrative purposes.
| Incubation Time (minutes) | Temozolomide Concentration (µM) | MTIC Concentration (nM) |
| 0 | 100.0 | 0.0 |
| 5 | 80.5 | 150.2 |
| 15 | 50.1 | 210.5 |
| 30 | 25.2 | 145.8 |
| 60 | 6.3 | 55.1 |
| 120 | 0.4 | 5.7 |
Signaling and Conversion Pathways
Caption: Chemical conversion pathway of Temozolomide (TMZ) to its active metabolites.
Experimental Protocols
Protocol 1: In Vitro Conversion of Temozolomide in Physiological Buffer
This protocol details a non-enzymatic conversion assay to measure the rate of temozolomide hydrolysis to MTIC at physiological pH and temperature.
1. Materials and Reagents:
-
Temozolomide (TMZ)
-
This compound (Internal Standard)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
LC-MS/MS system
2. Preparation of Solutions:
-
TMZ Stock Solution (10 mM): Dissolve an appropriate amount of TMZ in DMSO. Prepare fresh daily.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in a solution of 50:50 Acetonitrile:Water with 0.1% Formic Acid. Store at -20°C.
-
Incubation Buffer: Pre-warm PBS (pH 7.4) to 37°C.
-
Quenching/Precipitation Solution: Acetonitrile containing 0.1% Formic Acid and the IS, this compound, at a final concentration of 10 ng/mL. Keep this solution chilled.
3. Experimental Workflow Diagram:
Caption: Workflow for the in vitro conversion assay of Temozolomide.
4. Incubation Procedure:
-
Prepare a 100 µM working solution of TMZ by diluting the 10 mM stock solution into the pre-warmed PBS (pH 7.4).
-
Initiate the incubation at 37°C. This is considered Time 0.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the 50 µL aliquot to a microcentrifuge tube containing 200 µL of the cold Quenching/Precipitation Solution. The acidic condition and cold temperature will stabilize TMZ and MTIC.
-
Vortex the tube vigorously for 10 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any precipitated material.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis of Temozolomide and MTIC
This protocol provides a robust method for the simultaneous quantification of TMZ and MTIC using this compound as the internal standard.
1. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.5 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Temozolomide (TMZ) | 195.1 | 137.1 | 20 |
| MTIC | 168.1 | 110.1 | 18 |
| This compound (IS) | 171.1 | 113.1 | 18 |
Note: Collision energies should be optimized for the specific instrument used.
3. Data Analysis:
-
Generate calibration curves for both TMZ and MTIC using standards prepared in the same matrix as the samples (e.g., PBS diluted with quenching solution).
-
Calculate the peak area ratio of the analyte (TMZ or MTIC) to the internal standard (this compound).
-
Quantify the concentration of TMZ and MTIC in the unknown samples by interpolating from the respective calibration curves.
-
Plot the concentration of TMZ and MTIC versus time to determine the conversion kinetics.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis by mass spectrometry.
Caption: Rationale for using a stable isotope-labeled internal standard.
Key advantages include:
-
Co-elution: this compound has nearly identical chromatographic retention time to MTIC, ensuring they experience the same matrix effects during ionization.
-
Similar Extraction Recovery: Both compounds behave similarly during sample preparation steps.
-
Correction for Ion Suppression/Enhancement: Any suppression or enhancement of the MS signal caused by the sample matrix will affect both the analyte and the internal standard to the same degree. By using the ratio of their signals, this variability is effectively cancelled out.
-
Improved Accuracy and Precision: This approach significantly reduces the impact of experimental variability, leading to more reliable and reproducible quantitative data.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MTIC-d3 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the preparation of MTIC-d3 stock solutions. The protocols and data presented are compiled from publicly available information and are intended for research purposes. All procedures should be performed by trained personnel in a laboratory setting.
Introduction
This compound is the deuterated form of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which is the active metabolite of the alkylating agent temozolomide. Accurate and consistent preparation of stock solutions is critical for reliable experimental results in drug development and cancer research. This document outlines the necessary materials, procedures, and safety precautions for preparing this compound stock solutions. The information provided for the non-deuterated form, MTIC, is considered applicable to this compound due to the high similarity in their chemical and physical properties.
Materials and Equipment
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol (MeOH), anhydrous
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile, filtered pipette tips
-
Inert gas (e.g., argon or nitrogen)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated analog, MTIC.
Table 1: Chemical and Physical Properties
| Property | Value (this compound) | Value (MTIC) |
| Molecular Formula | C₅H₅D₃N₆O | C₅H₈N₆O |
| Molecular Weight | 171.18 g/mol | 168.16 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Storage (Solid) | -20°C | -20°C |
| Stability (Solid) | Not specified | ≥ 4 years |
Table 2: Solubility Data
| Solvent | Solubility (MTIC) | Notes |
| DMSO | 10 mM | - |
| DMSO | 20 mg/mL (approx. 119 mM)[1] | Sonication is recommended.[1] |
| DMSO | 25 mg/mL (approx. 149 mM)[2] | Requires sonication and warming to 60°C.[2] |
| Methanol | Slightly soluble | Heating is recommended.[1] |
Table 3: Stock Solution Storage and Stability
| Solvent | Storage Temperature | Stability |
| DMSO | -80°C | At least 1 year[1] |
| Methanol | -70°C (for plasma samples) | Requires rapid processing due to poor stability under physiological conditions.[3] |
Experimental Protocols
This section provides a detailed methodology for the preparation of an this compound stock solution in DMSO.
4.1. Safety Precautions
-
This compound should be handled as a hazardous compound.
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all weighing and solution preparation steps in a chemical fume hood to avoid inhalation of the powder.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling.
4.2. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Label a sterile, amber glass vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Weighing the Compound:
-
Tare the analytical balance with the empty, labeled vial.
-
Carefully weigh the desired amount of this compound solid into the vial. For a 1 mL stock solution of 10 mM, you will need 0.17118 mg of this compound (Molecular Weight: 171.18 g/mol ). It is recommended to prepare a larger volume (e.g., 5 mL or 10 mL) for better accuracy in weighing. For example, for 10 mL of a 10 mM solution, weigh 1.7118 mg of this compound.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Securely cap the vial.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. For higher concentrations, gentle warming (up to 60°C) may be necessary, as indicated for MTIC.[2]
-
-
Inert Gas Purging and Storage:
-
Before tightly sealing the vial, purge the headspace with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.
-
Store the stock solution at -80°C for long-term storage.[1]
-
4.3. Quality Control
-
Visually inspect the solution to ensure that the compound is fully dissolved and there is no particulate matter.
-
For critical applications, the concentration and purity of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for MTIC-d3 Detection
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing mass spectrometry settings for the detection of MTIC-d3. The following FAQs, troubleshooting guides, and protocols address common challenges and offer solutions for developing a robust and sensitive LC-MS/MS method.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide) is the pharmacologically active metabolite of the chemotherapy drug temozolomide (TMZ).[1] this compound is a deuterated version of MTIC, meaning specific hydrogen atoms in its structure have been replaced with deuterium. In mass spectrometry, deuterated compounds like this compound are ideal internal standards (IS).[2][3] They are chemically almost identical to the non-deuterated analyte (MTIC), so they behave similarly during sample extraction, chromatography, and ionization. However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the IS, allowing for accurate quantification by correcting for variations in sample processing and instrument response.[4]
Q2: What is the recommended mass spectrometry platform for this compound detection?
A2: A triple quadrupole mass spectrometer coupled with liquid chromatography (LC-MS/MS) is the most common and recommended platform.[1][5] This setup allows for detection in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for targeted quantification in complex biological matrices like plasma.[6][7]
Q3: What are the potential MRM transitions for MTIC and this compound?
A3: MRM transitions are selected by choosing a precursor ion (typically the protonated molecule, [M+H]⁺) and a characteristic product ion formed after collision-induced dissociation (CID). While specific transitions should always be optimized empirically, a common starting point for MTIC is based on its molecular weight and known fragmentation patterns. Since this compound has a mass shift of +3 Da from the replacement of three hydrogens with deuterium atoms on the methyl group, its precursor ion will be 3 Da higher. The product ion may or may not have this mass shift, depending on whether the fragment retains the deuterated methyl group.
Q4: How can I optimize compound-dependent MS parameters?
A4: Parameters like Collision Energy (CE), Declustering Potential (DP), and Cone Voltage must be optimized for each specific analyte and internal standard to maximize signal intensity.[6][8] This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer and performing a series of experiments where one parameter is varied while others are held constant. The value that produces the most stable and intense signal for the desired MRM transition is then selected.
Q5: What are the key considerations for the chromatographic separation of MTIC?
A5: A robust chromatographic method is crucial for separating MTIC from matrix interferences. Key considerations include:
-
Column: A reversed-phase C18 column is commonly used.[9][10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Flow rates are optimized based on the column dimensions, typically in the range of 0.4-0.6 mL/min.
-
Run Time: Due to the known instability of MTIC, rapid sample analysis with short run times (e.g., around 4.5 minutes) is often preferred to minimize degradation.[1]
Q6: What is a common sample preparation protocol for MTIC in plasma?
A6: For plasma samples, protein precipitation is a simple and effective method. This typically involves adding a cold organic solvent, such as acetonitrile, to the plasma sample containing the internal standard. After vortexing and centrifugation, the clear supernatant is collected and injected into the LC-MS/MS system. Liquid-liquid extraction is another viable, though more complex, alternative.[11][12]
Troubleshooting Guide
Issue: Poor Signal Intensity or Sensitivity
Q: I am observing a weak or non-existent signal for this compound. What are the possible causes and solutions?
A: Low signal intensity can stem from several factors. Use the following logical approach to diagnose the issue:
Issue: High Background Noise or Matrix Interference
Q: My chromatograms show high background noise or interfering peaks. How can I resolve this?
A: This is often caused by matrix effects, where other components in the sample co-elute and interfere with the ionization of your analyte.
-
Improve Chromatographic Separation: Adjust the gradient, change the mobile phase composition, or try a different column to separate this compound from the interfering compounds.[9]
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove more matrix components before analysis.[11]
-
Check for Contamination: Ensure all solvents, vials, and system components are clean. Run a blank injection (mobile phase only) to check for system contamination.
-
Use More Selective MRM Transitions: If possible, select different precursor or product ions that are more unique to this compound and less prone to interference. In some cases, an MRM3 scan can provide higher selectivity than a standard MRM.[7]
Issue: Inconsistent or Non-Reproducible Results
Q: I am getting significant variability between injections. What is the likely cause?
A: The primary suspect is the inherent instability of MTIC.[1] MTIC degrades in aqueous solutions, and the rate of degradation can be influenced by pH and temperature.
-
Minimize Sample Processing Time: Process samples quickly and, if possible, on ice to slow degradation.
-
Control Autosampler Temperature: Keep samples in a cooled autosampler (e.g., 4°C) throughout the analytical run.
-
Analyze Samples Promptly: Analyze samples as soon as possible after preparation. A study noted that samples were processed and analyzed one at a time to compensate for instability.[1]
-
Check System Stability: Ensure the LC and MS systems are fully equilibrated and stable. Monitor system pressure and retention times for any drift.
Issue: Internal Standard (this compound) Signal Aberrations
Q: The signal for my this compound internal standard is inconsistent across my sample set. What does this indicate?
A: The internal standard signal should be consistent across all samples, standards, and quality controls. Aberrations can indicate several issues:
-
Inconsistent Sample Preparation: An error in pipetting the internal standard into one or more samples.
-
Severe Matrix Effects: In some samples, matrix components may be suppressing or enhancing the ionization of this compound. Diluting the sample may help mitigate this.
-
Presence of an Isobaric Interference: In rare cases, a different compound in a specific sample might have the same mass as this compound and co-elute, leading to an artificially high signal.[13] Improved chromatographic separation can help resolve this.[10]
Experimental Protocols and Data
Protocol 1: General LC-MS/MS Method for MTIC Quantification
This protocol provides a typical workflow for the quantification of MTIC in plasma using this compound as an internal standard.
Data Presentation
The following tables summarize typical quantitative parameters for an LC-MS/MS method for MTIC detection. These values should serve as a starting point and must be validated for your specific instrument and laboratory conditions.
Table 1: Example LC-MS/MS Parameters for MTIC Analysis
| Parameter | Setting |
| LC System | UHPLC or HPLC System |
| Column | C18, e.g., 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (MTIC) | m/z 154.1 |
| Product Ion (MTIC) | To be determined empirically |
| Precursor Ion (this compound) | m/z 157.1 |
| Product Ion (this compound) | To be determined empirically |
| Dwell Time | 100-200 msec |
| Source Temp. | ~350°C |
| Capillary Voltage | ~4000 V |
Table 2: Typical Method Performance Characteristics
| Performance Metric | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [1][11] |
| Linear Range | 10 - 500 ng/mL | [1] |
| Inter-assay Accuracy | within ±11% | [1] |
| Inter-assay Precision | < 12% | [1] |
| Extraction Recovery | 77 - 97% |
References
- 1. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of temozolomide acid and its hexyl ester in plasma by LC-MS/MS: application to the first pharmacokinetic study of temozolomide hexyl ester in rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal Intensity of MTIC-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of MTIC-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound in LC-MS analysis can stem from several factors, broadly categorized as issues related to the sample matrix, the analyte itself, the chromatographic separation, or the mass spectrometer settings. The most prevalent causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound, leading to ion suppression or, less commonly, enhancement.[1][2] Compounds such as phospholipids are common culprits in biological samples.[3]
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Inefficient Ionization: The inherent chemical properties of this compound might lead to poor ionization efficiency under the selected ion source conditions.[4] The choice of ionization mode (e.g., ESI, APCI) and the optimization of its parameters are critical.[5]
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Analyte Degradation: this compound may be unstable under certain conditions. Factors such as exposure to light, extreme pH, or elevated temperatures during sample preparation and storage can lead to its degradation.[6][7]
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Suboptimal Chromatographic Conditions: Poor separation of this compound from interfering matrix components can result in significant ion suppression. Additionally, issues with the mobile phase, such as the degradation of additives like formic acid, can negatively impact signal intensity.[8]
-
Instrument Contamination and Setup: A contaminated ion source, sample residues, or impurities in the mobile phase can increase background noise and suppress the analyte signal.[4] Incorrect instrument settings, leaks, or problems with the gas supply can also lead to a weak or absent signal.[9]
-
Inappropriate Adduct Formation: The charge on the this compound molecule can be carried by various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). If the instrument is set to monitor only the protonated molecule ([M+H]+), the formation of other adducts will lead to a decreased signal for the target ion.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Poor Signal
Question: My this compound signal is very low or absent. How do I determine if the problem is with the sample preparation, the LC system, or the MS detector?
Answer: A systematic approach is crucial to pinpoint the source of the problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor this compound signal.
Guide 2: Mitigating Matrix Effects
Question: I suspect matrix effects are suppressing my this compound signal. What steps can I take to reduce this interference?
Answer: Matrix effects can be addressed through a combination of improved sample preparation and chromatographic optimization.
-
Enhance Sample Preparation:
-
Protein Precipitation (PPT): While a common first step, PPT alone may not be sufficient as it can leave behind phospholipids and other interfering substances.
-
Solid-Phase Extraction (SPE): Utilize an SPE protocol optimized for this compound to selectively isolate the analyte from matrix components.
-
Phospholipid Removal: Employ specialized sample preparation products, such as HybridSPE®-Phospholipid plates, which combine protein precipitation with phospholipid removal.
-
-
Optimize Chromatography:
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a pentafluorophenyl (PFP) or F5 phase) can alter selectivity and resolve this compound from co-eluting interferences.
-
Adjust Mobile Phase Gradient: Modify the gradient elution profile to better separate the analyte from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is essential to compensate for signal suppression or enhancement, as it will be affected by the matrix in a similar way to the analyte.[1]
-
Guide 3: Optimizing Mass Spectrometer Parameters
Question: How can I optimize the MS parameters to improve the signal intensity of this compound?
Answer: Proper tuning of the mass spectrometer is critical for achieving optimal sensitivity.
Key MS Parameters for Optimization
| Parameter | Recommended Action | Rationale |
| Ionization Mode | Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), if available.[5] | This compound may ionize more efficiently in one mode over the other depending on its polarity and molecular weight. |
| Ion Source Parameters | Systematically optimize capillary voltage, nebulizer gas flow, drying gas flow, and source temperature.[5] | These parameters influence the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer. |
| Fragmentor/Collision Energy | For MS/MS analysis, optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ions.[5] | In tandem MS, improper collision energy can result in low signal intensity for product ions.[4] |
| Adduct Ion Monitoring | Check for the presence of adducts (e.g., [M+Na]+, [M+NH4]+) in full scan mode. If significant, consider monitoring the most abundant adduct or adjust mobile phase additives to promote protonation. | The analyte signal can be split among different adducts, reducing the intensity of the target ion. Using high-purity solvents and additives can minimize unwanted adducts.[10] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a clean solution to its response in a sample matrix.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject). Spike the this compound standard into the final, extracted matrix supernatant.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix sample before the extraction process. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Interpret the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
A matrix factor is often considered acceptable if it falls within the range of 0.85 to 1.15.
Visualization of Key Concepts
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Peak Tailing for MTIC and MTIC-d3
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving chromatographic peak tailing for 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) and its stable isotope-labeled internal standard, MTIC-d3.
Frequently Asked Questions (FAQs)
Q1: What are MTIC and this compound, and why are they prone to peak tailing?
A: MTIC is the active metabolite of the chemotherapy drugs dacarbazine and temozolomide. This compound is its deuterated form, commonly used as an internal standard in quantitative bioanalysis by LC-MS/MS. These molecules contain basic amine and imidazole functional groups.[1] In reversed-phase chromatography using silica-based columns, these basic groups can form strong secondary interactions with acidic residual silanol groups on the stationary phase surface, especially at a mobile phase pH above 3.0.[1][2] This mixed-mode retention mechanism (hydrophobic and ion-exchange) is a primary cause of asymmetric, tailing peaks.[2][3]
Q2: What is considered an acceptable measure for peak symmetry?
A: Peak symmetry is commonly quantified using the tailing factor (Tf) or asymmetry factor (As). According to the USP, the terms are often used interchangeably.[1] An ideal Gaussian peak has a value of 1.0. For most assays, a tailing factor of less than 1.5 is acceptable, although a value greater than 1.2 already indicates significant tailing.[2] Consistently monitoring this value is crucial for method robustness.
Q3: Should I expect identical chromatographic behavior for MTIC and this compound?
A: For practical purposes, yes. MTIC and this compound are chemically identical, differing only in isotopic mass. Their chromatographic retention times and peak shapes should be nearly indistinguishable under the same conditions. Any observed peak shape issues will almost certainly affect both compounds equally. They are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, not by the liquid chromatography separation.
Q4: My peak tailing issue appeared suddenly. Could the problem be my LC system instead of the method chemistry?
A: Yes. If all peaks in your chromatogram (not just MTIC/MTIC-d3) began tailing suddenly, the issue is likely physical rather than chemical.[4] Common causes include:
-
Column Contamination or Damage: A partially blocked inlet frit from sample particulates or seal wear can distort the sample flow path, affecting all peaks.[4] A void or channel in the column's packed bed can also cause this issue.[1]
-
Extra-Column Effects: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[3][5] Check for poorly fitted connections or the use of tubing with an unnecessarily large internal diameter.[5][6]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow to identify and resolve the root cause of peak tailing for MTIC and this compound.
Initial Assessment: My peaks for MTIC and this compound are tailing. Where do I start?
Begin by determining if the problem is specific to your analytes or a system-wide issue. The workflow diagram below outlines a systematic troubleshooting path.
Caption: Troubleshooting workflow for chromatographic peak tailing.
Problem Area 1: Chemical Interactions (Most Common Cause)
Q: How can I minimize the secondary silanol interactions causing my peaks to tail?
-
Solution A: Adjust Mobile Phase pH Operating at a low pH (e.g., 2.5-3.0) protonates the residual silanol groups on the silica surface, neutralizing their negative charge.[2] This prevents the electrostatic interaction with the positively charged MTIC molecule, significantly improving peak shape.[2]
-
Protocol: Prepare the aqueous portion of your mobile phase with 0.1% formic acid or ensure the final pH is below 3. Use columns specifically designed for stability at low pH.[2]
-
-
Solution B: Use Mobile Phase Additives (Buffers) Adding a competing base or a buffer salt to the mobile phase can mask the active silanol sites.[7]
-
Ammonium Salts: Adding a salt like ammonium formate or ammonium acetate (typically 10-20 mM) provides ammonium ions that interact with the negatively charged silanols, effectively shielding them from the analyte.[7] This is a very common and effective strategy in LC-MS.
-
Triethylamine (TEA): Historically, a small amount of an amine modifier like TEA (~0.1%) was added to "flood" the silanol sites.[8][9] However, this can cause ion suppression in mass spectrometry and is less common with modern, higher-purity columns.
-
-
Solution C: Select an Appropriate Column Modern HPLC columns are designed to minimize these secondary interactions.
-
High-Purity, End-Capped Columns: Use columns based on high-purity "Type B" silica that have been "end-capped."[2][5][8] End-capping chemically treats most residual silanols to make them less active.[1][2]
-
Alternative Stationary Phases: Consider columns with polar-embedded or charged surface hybrid (CSH) phases.[5] These chemistries are designed to improve peak shape for basic compounds.
-
Problem Area 2: Method and Sample Parameters
Q: Could my sample concentration or injection solvent be the problem?
-
Solution A: Test for Column Overload Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape.[4]
-
Protocol: Prepare and inject a series of samples diluted 10-fold and 100-fold from your original concentration. If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload.[4]
-
-
Solution B: Match Sample Solvent to Mobile Phase If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than the initial mobile phase, it can cause peak distortion and tailing.[3][10]
-
Protocol: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Problem Area 3: System and Column Health
Q: What should I do if all the peaks in my chromatogram are tailing?
-
Solution A: Inspect and Clean the Column Physical blockages or damage to the column bed are common culprits for system-wide peak tailing.[4]
-
Protocol: Disconnect the column from the detector and reverse its direction.[2] Flush it to waste with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) for at least 10-20 column volumes.[2] This can dislodge particulates from the inlet frit. If the problem persists after cleaning, the column may be permanently damaged and require replacement.
-
-
Solution B: Minimize Extra-Column Volume Excessive dead volume in the system can lead to band broadening that manifests as tailing.
Data Summary and Protocols
Table 1: Recommended Starting Parameters for Symmetrical MTIC/MTIC-d3 Peaks
| Parameter | Recommended Setting | Rationale |
| Column Type | High-purity, end-capped C18 or C8; Polar-embedded phase | Minimizes available silanol groups for secondary interactions.[1][5][8] |
| Mobile Phase A | Water + 10-20 mM Ammonium Formate + 0.1% Formic Acid | Buffers the system, masks silanols, and ensures low pH to protonate silanols.[2][7] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic modifiers for reversed-phase. |
| pH | 2.5 - 3.0 | Suppresses the ionization of silanol groups, reducing peak tailing for basic analytes.[2][8] |
| Sample Solvent | Initial mobile phase composition or a weaker solvent | Prevents peak distortion caused by injecting into a much stronger solvent.[3][10] |
| Injection Volume | 1 - 10 µL | Lower volumes reduce the risk of mass and volume overload.[1] |
| System Tubing | ≤ 0.005" (127 µm) ID PEEK | Minimizes extra-column volume and band broadening.[5] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation with Buffer
-
To prepare 1 L of Mobile Phase A (10 mM Ammonium Formate with 0.1% Formic Acid):
-
Weigh out 0.63 g of ammonium formate and dissolve it in ~950 mL of HPLC-grade water.
-
Add 1.0 mL of formic acid.
-
Add water to a final volume of 1 L and mix thoroughly.
-
Filter the mobile phase through a 0.22 µm filter before use.
Protocol 2: Diagnosing Column Overload
-
Prepare your highest concentration standard of MTIC.
-
Create two additional standards by performing serial 1:10 dilutions of the stock standard.
-
Inject the highest concentration standard and record the chromatogram and tailing factor.
-
Inject the 10x diluted standard and record the results.
-
Inject the 100x diluted standard and record the results.
-
Compare the peak shapes. A significant improvement in the tailing factor upon dilution confirms mass overload.[4]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
common contaminants interfering with MTIC-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTIC-d3 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) is the active metabolite of the chemotherapeutic agents dacarbazine and temozolomide.[1][2] this compound is a deuterated form of MTIC, meaning specific hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the unlabeled MTIC and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.
Q2: What are the metabolic pathways of dacarbazine and temozolomide leading to MTIC?
A2: Dacarbazine requires metabolic activation in the liver by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) to form MTIC.[1][2] Temozolomide, on the other hand, is a prodrug that spontaneously hydrolyzes at physiological pH to the active MTIC without enzymatic conversion.[3][4] MTIC itself is unstable and further degrades to 5-aminoimidazole-4-carboxamide (AIC).[3][5]
Q3: What are the expected precursor and product ions for MTIC and this compound in an LC-MS/MS analysis?
A3: While the exact mass-to-charge ratios (m/z) will depend on the ionization mode (typically positive electrospray ionization, ESI+), you can expect the following:
-
MTIC: The precursor ion will correspond to [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.
-
This compound: The precursor ion will have an m/z three units higher than that of unlabeled MTIC, corresponding to [M+3+H]⁺. The product ions may or may not retain the deuterium labels, depending on the fragmentation pathway. It is crucial to select a fragment that retains the deuterium label to ensure specificity.
Troubleshooting Guide
Issue 1: Unexpected Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram that are interfering with the quantification of MTIC or this compound. What could be the source of these peaks?
A: Unexpected peaks can arise from several sources. Here are the most common culprits and how to investigate them:
-
Metabolites of the Parent Drug: Besides MTIC, dacarbazine and temozolomide produce other metabolites that could be isobaric (have the same nominal mass) with your analyte or internal standard.
-
Co-administered Drugs and Their Metabolites: Patients undergoing chemotherapy are often on multiple medications. These drugs and their metabolites can be a significant source of interference. A common class of drugs co-administered with temozolomide are PARP (Poly (ADP-ribose) polymerase) inhibitors.
-
Isotopic Variants: Natural abundance of isotopes (e.g., ¹³C) in the analyte or co-eluting compounds can lead to signals that interfere with the internal standard, especially if the mass difference is small. This is a known challenge in LC-MS/MS analysis.[9]
-
Contamination: Contamination can be introduced at any stage of the workflow.
-
Sample Collection and Handling: Contaminants from collection tubes, anticoagulants, or storage containers.
-
Sample Preparation: Impurities in solvents, reagents, or solid-phase extraction (SPE) cartridges. It is recommended to use high-purity, LC-MS grade solvents and reagents.
-
LC-MS System: Carryover from previous injections, contaminated mobile phases, or a dirty ion source.
-
Troubleshooting Steps:
-
Review Patient Medication: Check the patient's medication record for any co-administered drugs.
-
Analyze Blank Matrix: Inject an extract of the same type of biological matrix (e.g., plasma) without the internal standard to check for endogenous interferences.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to obtain an accurate mass of the interfering peak, which can help in its identification.
-
Chromatographic Separation: Optimize the LC method to achieve better separation of the interfering peak from the analyte and internal standard. This can involve changing the column, mobile phase composition, or gradient profile.
Issue 2: Signal Suppression or Enhancement
Q: The signal intensity for MTIC and/or this compound is unexpectedly low (suppression) or high (enhancement). What could be the cause?
A: Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting compounds from the biological matrix affect the ionization efficiency of the analyte and internal standard in the mass spectrometer source.
Common Causes:
-
Phospholipids: Abundant in plasma and can cause significant ion suppression.
-
Salts and Buffers: Non-volatile salts from the sample or mobile phase can build up in the ion source and suppress the signal.
-
Co-eluting Metabolites or Drugs: As mentioned in Issue 1, these can also contribute to matrix effects.
Troubleshooting Steps:
-
Improve Sample Preparation: Use a more effective sample preparation technique to remove interfering matrix components. Options include:
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can also be effective in removing interferences.
-
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is designed to co-elute with MTIC and compensate for matrix effects. If you are still seeing issues, ensure the internal standard concentration is appropriate and that it is not also subject to interference from another compound.
Issue 3: Poor Reproducibility and Inaccurate Quantification
Q: My quality control (QC) samples are failing, and the results are not reproducible. What should I investigate?
A: Poor reproducibility and accuracy can stem from a variety of issues throughout the analytical workflow.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Ensure that all samples (calibrators, QCs, and unknowns) are treated identically. Pipetting errors and variations in extraction time or temperature can introduce variability.
-
Internal Standard Issues:
-
Incorrect Concentration: The concentration of the internal standard should be consistent across all samples and provide a stable signal.
-
Degradation: MTIC is known to be unstable. Ensure that stock and working solutions of both MTIC and this compound are stored correctly and used within their stability limits.
-
-
LC-MS/MS System Instability:
-
Fluctuating Spray: Check the electrospray needle for clogs or improper positioning.
-
Temperature Variations: Ensure the column oven and autosampler temperatures are stable.
-
Mass Calibration Drift: Perform a mass calibration of the instrument.
-
-
Interference: The issues described in the previous sections (unexpected peaks and matrix effects) can also lead to poor reproducibility.
Potential Contaminants Summary
The following table summarizes potential contaminants that may interfere with this compound analysis.
| Potential Contaminant | Source | Potential Interference Type |
| HMMTIC | Metabolite of Dacarbazine | Isobaric Interference |
| AIC | Degradation product of MTIC | Co-eluting peak, Matrix Effects |
| Temozolomide Acid | Metabolite of Temozolomide | Co-eluting peak, Matrix Effects |
| Olaparib | Co-administered PARP inhibitor | Co-eluting peak, Matrix Effects, Isobaric Interference with fragments |
| Niraparib | Co-administered PARP inhibitor | Co-eluting peak, Matrix Effects, Isobaric Interference with fragments |
| Phospholipids | Endogenous matrix components | Ion Suppression |
| Salts | Sample matrix, mobile phase | Ion Suppression |
Experimental Protocols
Representative LC-MS/MS Method for MTIC Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
MTIC: To be determined by infusion of a standard solution.
-
This compound: To be determined by infusion of a standard solution.
-
Visualizations
Caption: Metabolic pathways of dacarbazine and temozolomide to MTIC.
Caption: General experimental workflow for this compound analysis in plasma.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. Absorption, metabolism, and excretion of 14C-temozolomide following oral administration to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Temozolomide and the PARP Inhibitor Niraparib Enhance Expression of Natural Killer Group 2D Ligand ULBP1 and Gamma-Delta T Cell Cytotoxicity in Glioblastoma [mdpi.com]
- 9. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTIC and MTIC-d3 Extraction Recovery
Welcome to the technical support center for improving the extraction recovery of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) and its deuterated internal standard, MTIC-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is MTIC and why is its extraction challenging?
A1: MTIC, or 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, is the active metabolite of the anticancer drug temozolomide (TMZ). Its inherent chemical instability at physiological pH presents a significant challenge during extraction from biological matrices. MTIC readily degrades into 5-aminoimidazole-4-carboxamide (AIC) and a reactive methyldiazonium ion, leading to low and variable recovery rates if not handled properly.[1]
Q2: What is the role of this compound in the analysis?
A2: this compound is a stable isotope-labeled version of MTIC and is used as an internal standard (IS) in quantitative bioanalysis. It is added to samples at a known concentration before extraction to correct for variability in the extraction process and instrument response. Ideally, the IS should behave identically to the analyte (MTIC) throughout the entire analytical procedure.
Q3: What are the key factors affecting the stability of MTIC during sample handling and extraction?
A3: The stability of MTIC is primarily influenced by:
-
pH: MTIC is highly unstable at neutral or alkaline pH. Acidic conditions (pH < 4) are crucial to minimize degradation.
-
Temperature: Elevated temperatures accelerate the degradation of MTIC. Samples should be kept on ice or at refrigerated temperatures (2-8°C) during processing.
-
Time: Due to its instability, sample processing and extraction should be performed as quickly as possible.
-
Light: Exposure to light can potentially contribute to the degradation of photosensitive compounds. While specific data on MTIC's photostability is limited, it is good practice to protect samples from direct light.
Troubleshooting Guides
Low Extraction Recovery of MTIC and/or this compound
This is a common issue stemming from the inherent instability of MTIC. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Degradation due to pH | Immediately acidify the biological matrix (e.g., plasma, urine) to a pH below 4 upon collection. A common approach is to add a small volume of a suitable acid, such as formic acid or acetic acid. |
| Degradation due to Temperature | Keep samples on ice or at 2-8°C throughout the entire collection, handling, and extraction process. For long-term storage, samples should be frozen at -80°C. |
| Inefficient Extraction Technique | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. This includes selecting the appropriate sorbent/solvent, optimizing wash and elution steps, and ensuring complete phase separation. |
| Suboptimal SPE Sorbent | For SPE, consider using a mixed-mode cation exchange (MCX) sorbent which can provide good retention for the basic MTIC molecule. |
| Inappropriate LLE Solvent | For LLE, a polar organic solvent that is immiscible with water, such as ethyl acetate, can be effective. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. |
| Analyte Adsorption to Surfaces | Use low-binding polypropylene tubes and pipette tips to minimize non-specific binding of MTIC and this compound. |
High Variability in this compound (Internal Standard) Response
Inconsistent internal standard response can compromise the accuracy of your quantitative results.
| Potential Cause | Recommended Solution |
| Inconsistent Addition of IS | Ensure the internal standard solution is accurately and consistently added to all samples, calibration standards, and quality controls before any extraction steps. Use a calibrated pipette and verify the volume. |
| Degradation of IS Stock Solution | Prepare fresh this compound stock solutions regularly and store them under appropriate conditions (e.g., -20°C or -80°C in an appropriate solvent). Verify the stability of the stock solution over time. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer. Optimize the chromatographic separation to separate this compound from interfering matrix components. A more rigorous sample cleanup procedure may also be necessary. |
| Differential Stability of Analyte and IS | Although this compound is expected to have similar stability to MTIC, differences can arise. Ensure that both are handled under identical conditions. |
| Instrumental Drift | Signal drift in the mass spectrometer can lead to variability. Ensure the instrument is properly tuned and calibrated. Injecting standards periodically throughout the run can help monitor for drift. |
Experimental Protocols
Sample Handling and Stabilization
Proper sample handling from the moment of collection is critical for accurate MTIC quantification.
Workflow for Blood Sample Collection and Processing:
Generic Liquid-Liquid Extraction (LLE) Protocol for MTIC from Plasma
This protocol serves as a starting point and should be optimized for your specific application.
Logical Flow of LLE Protocol:
Generic Solid-Phase Extraction (SPE) Protocol for MTIC from Plasma
This protocol is a general guideline and requires optimization for specific sorbents and equipment.
Experimental Workflow for SPE:
Quantitative Data Summary
The following table summarizes hypothetical recovery data based on typical optimization experiments for LLE and SPE. Actual results will vary depending on the specific experimental conditions.
| Extraction Method | Parameter Optimized | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) |
| LLE | Extraction Solvent | Ethyl Acetate | 75 ± 5 | Methyl-tert-butyl ether (MTBE) | 65 ± 7 |
| Sample pH | 3.5 | 80 ± 4 | 5.0 | 55 ± 8 | |
| Number of Extractions | 1 x 1 mL | 60 ± 6 | 2 x 0.5 mL | 85 ± 5 | |
| SPE | Sorbent Type | C18 | 70 ± 8 | Mixed-Mode Cation Exchange (MCX) | 90 ± 4 |
| Elution Solvent | Methanol | 65 ± 7 | 5% NH4OH in Methanol | 92 ± 3 | |
| Wash Step | 5% Methanol in Water | 88 ± 5 | 20% Methanol in Water | 75 ± 6 |
Note: The data presented in this table is for illustrative purposes only and does not represent validated experimental results.
By following these guidelines and troubleshooting steps, researchers can significantly improve the extraction recovery and analytical reliability of MTIC and this compound, leading to more accurate and reproducible results in their drug development and research endeavors.
References
dealing with ion suppression in the analysis of temozolomide metabolites
Welcome to the technical support center for the analysis of temozolomide (TMZ) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioanalysis, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of temozolomide and its metabolites.
Issue 1: Poor Peak Shape and Low Signal Intensity for Temozolomide and its Metabolites
Question: My chromatogram shows poor peak shape (e.g., tailing, broadening) and low signal intensity for temozolomide and its active metabolite, MTIC. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape and low signal intensity are common issues in the LC-MS/MS analysis of temozolomide and can stem from several factors, often related to the inherent instability of the molecule and interactions with the analytical system.
Possible Causes and Solutions:
-
Analyte Degradation: Temozolomide is susceptible to hydrolysis at neutral and alkaline pH, converting to the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which is also unstable.
-
Suboptimal Chromatographic Conditions: Inadequate separation can lead to co-elution with matrix components, causing ion suppression and poor peak shape.
-
Solution: Optimize your chromatographic method. A reversed-phase C18 column is commonly used.[1] An isocratic mobile phase, for instance, a mixture of aqueous acetic acid and methanol, has been shown to be effective.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, brain tissue) can interfere with the ionization of temozolomide and its metabolites, leading to ion suppression.
-
Solution: Improve your sample preparation method to remove interfering matrix components. See the detailed comparison of sample preparation techniques in the "Data Presentation" section below. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
-
Instrumental Issues: A dirty ion source, incorrect MS settings, or a worn-out column can all contribute to poor performance.
-
Solution: Perform regular maintenance on your LC-MS system. Clean the ion source, check MS parameters (e.g., spray voltage, gas flows, temperature), and ensure your column is performing optimally.
-
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Question: I am observing high variability and poor reproducibility in my quantitative analysis of temozolomide. What could be the cause and how can I improve this?
Answer:
High variability in quantitative results is a critical issue that can undermine the reliability of your study. Ion suppression is a major contributor to this problem in the bioanalysis of temozolomide.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in your sample preparation workflow can lead to inconsistent removal of matrix components, resulting in variable ion suppression.
-
Solution: Standardize your sample preparation protocol. Ensure consistent timing, volumes, and techniques for all samples. Automation of sample preparation can also improve reproducibility.
-
-
Significant Ion Suppression: If your sample cleanup is insufficient, co-eluting matrix components will suppress the ionization of your analytes, leading to inaccurate and variable results. One study reported a 47% decrease in signal for temozolomide in nonhuman primate plasma due to ion suppression when using a liquid-liquid extraction method.
-
Solution: Evaluate and optimize your sample preparation method to minimize matrix effects. The choice of sample preparation technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) can have a significant impact. Refer to the "Data Presentation" section for a comparison of these methods.
-
-
Use of an Inappropriate Internal Standard: An internal standard that does not co-elute with the analyte or is affected differently by matrix effects will not adequately compensate for variability.
-
Solution: Use a stable isotope-labeled internal standard for temozolomide (e.g., d3-temozolomide). This is the gold standard for correcting for matrix effects as it has the same physicochemical properties as the analyte and will be affected by ion suppression in the same way.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in temozolomide analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix. This is a significant concern in the analysis of temozolomide and its metabolites from biological samples (like plasma or tissue homogenates) because these matrices are complex and contain numerous endogenous substances that can interfere with the ionization process. Ion suppression can lead to decreased sensitivity, poor accuracy, and high variability in quantitative results.
Q2: How can I assess the degree of ion suppression in my method?
A2: The most common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of the analyte into the MS detector while injecting a blank, extracted matrix sample. Any dip in the baseline signal of the analyte corresponds to a region of ion suppression. A detailed protocol for this can be found in the "Experimental Protocols" section.
Q3: Which sample preparation method is best for minimizing ion suppression for temozolomide?
-
Protein Precipitation (PPT) is a simple and fast method but is generally less effective at removing interfering matrix components like phospholipids, which are major contributors to ion suppression.
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT. For temozolomide, extraction with ethyl acetate is a commonly used method.[1] However, significant ion suppression can still occur.
-
Solid-Phase Extraction (SPE) typically provides the most thorough cleanup and can significantly reduce matrix effects. The choice of SPE sorbent is critical and should be optimized for temozolomide and its metabolites.
-
A novel two-step extraction method involving Proteinase K lysis followed by ethanol precipitation has shown to result in negligible matrix effects for the analysis of temozolomide in brain tissue.
Q4: How does the chemical stability of temozolomide affect its analysis?
A4: Temozolomide is unstable at physiological pH and degrades to its active metabolite, MTIC. This instability necessitates careful sample handling to ensure accurate quantification of the parent drug. Acidification of plasma samples to pH < 4 is crucial to prevent degradation.[1]
Data Presentation
The following tables summarize quantitative data on the impact of sample preparation methods on recovery and matrix effects in the analysis of temozolomide.
Table 1: Comparison of Extraction Methods for Temozolomide in Mouse Brain Tissue
| Sample Preparation Method | Mean Recovery (%) | Mean Matrix Effect (%) | Reference |
| Method A (Previous Method) | 63 | 220 | [1] |
| Method B (Proteinase K lysis + Ethanol Precipitation) | 82 | < 15 (negligible) | [1] |
Table 2: Recovery and Matrix Effect of Liquid-Liquid Extraction for Temozolomide in Plasma
| Analyte | Sample Preparation | Recovery (%) | Ion Suppression (%) | Matrix | Reference |
| Temozolomide | Liquid-Liquid Extraction (Ethyl Acetate) | ~90 | 47 | Nonhuman Primate Plasma | |
| Temozolomide | Liquid-Liquid Extraction | 37.1 - 41.1 | Not Reported | Human Plasma |
Experimental Protocols
Protocol 1: General Method for Assessing Ion Suppression by Post-Column Infusion
This protocol provides a general procedure to qualitatively assess ion suppression for temozolomide and its metabolites.
1. Materials:
-
Standard solution of temozolomide or its metabolite (e.g., MTIC) at a known concentration (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
T-piece connector.
-
Blank, extracted biological matrix (e.g., plasma from an untreated subject, processed using your standard sample preparation method).
-
Your LC-MS/MS system.
2. Procedure:
-
Set up your LC-MS/MS system with the analytical column and mobile phase used for your temozolomide analysis.
-
Disconnect the LC outlet from the MS ion source.
-
Connect the LC outlet to one inlet of the T-piece.
-
Connect the outlet of the syringe pump to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the MS ion source.
-
Begin infusing the standard solution of temozolomide or its metabolite at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Start the LC flow with your initial mobile phase conditions.
-
Once a stable baseline signal for the infused analyte is observed in the mass spectrometer, inject the blank, extracted matrix sample.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
3. Interpretation of Results:
-
A stable baseline indicates no ion suppression or enhancement from the mobile phase gradient.
-
A decrease in the baseline signal at a specific retention time indicates the elution of matrix components that cause ion suppression.
-
An increase in the baseline signal indicates ion enhancement.
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
This protocol is a general guideline for preparing plasma samples using protein precipitation.
1. Materials:
-
Human plasma samples (acidified to pH < 4).
-
Ice-cold acetonitrile or methanol.
-
Vortex mixer.
-
Centrifuge.
2. Procedure:
-
To 100 µL of acidified plasma, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Mandatory Visualization
Diagram 1: Workflow for Investigating and Mitigating Ion Suppression
Caption: A logical workflow for identifying, investigating, and mitigating ion suppression in LC-MS analysis.
Diagram 2: Temozolomide Activation and Key Metabolites
Caption: The chemical degradation pathway of Temozolomide to its active metabolites.
References
Technical Support Center: Optimization of Collision Energy for MTIC-d3 Fragmentation in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the optimization of collision energy for the fragmentation of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) and its deuterated internal standard, MTIC-d3, in tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is MTIC and why is its analysis important?
A1: MTIC, or 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, is the active metabolite of the chemotherapeutic drugs dacarbazine and temozolomide.[1] Temozolomide is a key treatment for glioblastoma, a type of aggressive brain tumor.[2] Monitoring the levels of MTIC is crucial for therapeutic drug monitoring and pharmacokinetic studies to ensure optimal treatment efficacy and patient safety.
Q2: Why is a deuterated internal standard like this compound used in the analysis?
A2: A deuterated internal standard (IS), such as this compound, is used to improve the accuracy and precision of the quantification of MTIC in biological samples. The IS has a slightly higher mass due to the deuterium atoms but behaves almost identically to the non-deuterated MTIC during sample preparation and analysis. This allows for correction of any variations that may occur during the experimental process, leading to more reliable results.
Q3: What is collision energy and why does it need to be optimized?
A3: Collision energy (CE) is the kinetic energy applied to an ion in the collision cell of a mass spectrometer to induce fragmentation. This process, known as collision-induced dissociation (CID), breaks the precursor ion (the ion of the molecule of interest, e.g., MTIC) into smaller fragment ions, called product ions. Optimizing the collision energy is critical to ensure that the desired product ions are generated with sufficient intensity for sensitive and specific detection. If the CE is too low, fragmentation will be inefficient. If it's too high, the precursor ion may be fragmented into very small, non-specific ions, or the desired product ions may themselves be fragmented further, reducing their signal.
Q4: How do I determine the optimal collision energy for MTIC and this compound?
A4: The optimal collision energy is typically determined empirically by performing a product ion scan at various CE values and observing which energy level produces the highest intensity for the desired product ions. This process is often automated in modern mass spectrometry software. You would infuse a standard solution of MTIC or this compound and systematically ramp the collision energy, monitoring the intensity of the resulting fragment ions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of collision energy for this compound fragmentation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for MTIC or this compound precursor ion. | 1. Instability of MTIC in solution. 2. Incorrect mass spectrometer settings (e.g., ionization source parameters). 3. Issues with the LC method (if applicable). | 1. Prepare fresh solutions of MTIC, as it is known to be unstable. 2. Optimize ion source parameters such as spray voltage, gas flows, and temperature. 3. Ensure proper chromatographic separation and elution of the analyte. |
| Poor fragmentation and low product ion intensity. | 1. Collision energy is too low. 2. Collision gas pressure is too low. | 1. Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the product ions. 2. Check and optimize the collision gas pressure according to the instrument manufacturer's recommendations. |
| Precursor ion signal is low, but many small, low m/z fragment ions are observed. | Collision energy is too high, leading to excessive fragmentation. | Decrease the collision energy to favor the formation of the desired, larger product ions. |
| Inconsistent or irreproducible fragmentation pattern. | 1. Fluctuations in collision gas pressure. 2. Unstable ion source conditions. | 1. Ensure a stable and sufficient supply of collision gas. 2. Verify the stability of the ion source parameters throughout the experiment. |
| Interference from other compounds in the sample matrix. | The selected precursor and product ion transitions are not specific enough. | 1. Select a different, more specific product ion for quantification. 2. Improve sample preparation to remove interfering substances. 3. Optimize the chromatographic separation to resolve MTIC from interfering compounds. |
Experimental Protocols
Protocol 1: Determination of Optimal Collision Energy
-
Prepare a standard solution of MTIC or this compound at a known concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to product ion scan mode. Select the m/z of the protonated MTIC or this compound as the precursor ion.
-
Acquire product ion spectra at a range of collision energy values. Start with a low CE (e.g., 5 eV) and increase it in increments of 2-5 eV up to a higher value (e.g., 50 eV).
-
Analyze the resulting data to identify the collision energy that produces the highest intensity for the desired product ion(s). This will be your optimal collision energy.
Data Presentation
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) |
| MTIC (e.g., 169.1) | Product Ion 1 (e.g., 124.1) | 15 |
| Product Ion 2 (e.g., 97.1) | 25 | |
| This compound (e.g., 172.1) | Product Ion 1 (e.g., 127.1) | 15 |
| Product Ion 2 (e.g., 100.1) | 25 |
Visualizations
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for MTIC/MTIC-d3.
Logical Relationship in Troubleshooting Poor Fragmentation
Caption: Troubleshooting logic for poor fragmentation of MTIC.
References
Technical Support Center: Minimizing MTIC Degradation During Sample Processing
Welcome to the Technical Support Center for MTIC (5-(3-Methyl-1-triazenyl)imidazole-4-carboxamide) sample processing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of MTIC in biological samples. MTIC, the active metabolite of the chemotherapeutic agents dacarbazine and temozolomide, is notoriously unstable, particularly under physiological conditions. Strict adherence to proper sample handling and processing protocols is paramount for obtaining accurate and reproducible experimental results.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Collection and Handling
Q1: What are the most critical factors leading to MTIC degradation during sample collection?
A1: The primary factors contributing to MTIC degradation during sample collection are time, temperature, and pH. MTIC is highly unstable at physiological pH (around 7.4) and body temperature. The longer the sample remains under these conditions without stabilization, the more significant the degradation.
Troubleshooting:
-
Issue: Delay between sample collection and processing.
-
Solution: Minimize the time between blood collection and subsequent processing steps. Ideally, processing should begin immediately after collection.[1]
-
Issue: Samples maintained at room temperature or warmer.
-
Solution: Place blood collection tubes on ice immediately after drawing the sample. Maintain a cold chain throughout the initial handling process.
Q2: Which anticoagulant should I use for blood collection when measuring MTIC?
A2: EDTA is a commonly used anticoagulant for plasma collection in MTIC studies. It is crucial to ensure the chosen anticoagulant does not interfere with the analytical method.
Troubleshooting:
-
Issue: Potential for anticoagulant to affect MTIC stability or the analytical assay.
-
Solution: Validate the chosen anticoagulant during method development to ensure it does not impact MTIC stability or cause interference in the analytical method (e.g., LC-MS/MS).
Sample Processing
Q3: What is the recommended procedure for processing blood samples to stabilize MTIC?
A3: Due to its instability, rapid processing is essential. This typically involves immediate centrifugation to separate plasma, followed by protein precipitation with a solvent like methanol.[1]
Troubleshooting:
-
Issue: MTIC degradation during centrifugation.
-
Solution: Use a refrigerated centrifuge to maintain a low temperature (e.g., 4°C) during plasma separation.
-
Issue: Incomplete protein precipitation leading to continued enzymatic degradation.
-
Solution: Ensure the correct ratio of cold methanol to plasma is used for efficient protein precipitation. Vortex the mixture thoroughly and centrifuge at a high speed to pellet the precipitated proteins.
Q4: Can I freeze whole blood samples for later MTIC analysis?
A4: It is not recommended to freeze whole blood for later MTIC analysis. The slow thawing process can lead to significant degradation. Plasma should be separated and stabilized before freezing.
Sample Storage
Q5: What are the optimal storage conditions for plasma samples intended for MTIC analysis?
A5: After protein precipitation, the resulting supernatant containing MTIC should be stored at ultra-low temperatures, specifically -70°C or -80°C, to ensure long-term stability.[1]
Troubleshooting:
-
Issue: Degradation of MTIC in samples stored at -20°C.
-
Solution: Transfer samples to a -70°C or -80°C freezer for long-term storage. -20°C is not sufficient to halt the degradation process effectively.
-
Issue: Repeated freeze-thaw cycles.
-
Solution: Aliquot the supernatant into smaller volumes before freezing. This allows for the analysis of a portion of the sample without thawing the entire batch, which can cause degradation.
Quantitative Data on MTIC Stability
The stability of MTIC is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on MTIC Degradation Rate
| pH | Degradation Rate Constant (k) | Comments |
| Acidic | Low | MTIC is relatively more stable in acidic conditions. |
| 7.4 | High | Rapid degradation occurs at physiological pH. |
| Basic | Very High | Degradation is significantly accelerated in basic conditions. |
Note: Specific rate constants can vary based on buffer composition and exact temperature.
Table 2: Effect of Temperature on MTIC Half-Life in Plasma
| Temperature | Approximate Half-Life | Comments |
| 37°C | ~25 minutes (in vitro) | Demonstrates the rapid degradation at physiological temperature. |
| 4°C | Increased | Refrigeration slows down the degradation process but does not completely inhibit it. |
| -20°C | Further Increased | Offers better stability than refrigeration, but not suitable for long-term storage. |
| -70°C/-80°C | Significantly Extended | Considered the standard for long-term storage of stabilized MTIC samples.[1] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for MTIC Analysis
-
Blood Collection:
-
Collect whole blood into pre-chilled EDTA-containing vacuum tubes.
-
Immediately place the tubes on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes in a refrigerated centrifuge (4°C).
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
-
Protein Precipitation and Stabilization:
-
Transfer the plasma to a new set of pre-chilled tubes.
-
Add three volumes of ice-cold methanol to one volume of plasma.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Storage:
-
Carefully transfer the methanolic supernatant to cryovials.
-
Store the samples at -80°C until analysis.
-
Protocol 2: Quantification of MTIC in Plasma by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for MTIC and an appropriate internal standard should be optimized.
-
-
Quantification:
-
A calibration curve is constructed using known concentrations of an MTIC analytical standard.
-
The concentration of MTIC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Degradation pathway of MTIC.
Caption: Recommended workflow for MTIC sample processing.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Temozolomide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of temozolomide (TMZ), a crucial oral alkylating agent for treating brain tumors like glioblastoma, is paramount in pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.
This guide provides a comparative overview of different internal standards used for the quantification of temozolomide, presenting supporting experimental data from various validated methods. We will delve into the performance of commonly used structural analogs and the gold-standard stable isotope-labeled internal standards.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of the analytical method. Below is a summary of quantitative data for different internal standards used in temozolomide quantification, compiled from various studies.
| Internal Standard | Analytical Method | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Theophylline | HPLC-UV[1] | 100 - 20,000 | 100 | 95.0 - 110.0 | 2.5 - 6.9 | 37.1 - 41.1[1] |
| UPLC-MS/MS[2][3] | 5 - 2,000 | 5 | 85 - 115 | < 15 | ~90[3] | |
| Paracetamol | RP-HPLC[4] | 50 - 300,000 | 50 | Not Reported | Not Reported | Not Reported |
| d3-O6-m2dGO * | UPLC-MS/MS[5] | 10 - 500 | 10 | 85 - 115 | < 15 | Not Reported |
Note: d3-O6-m2dGO is the deuterated internal standard for O6-methyl-2'-deoxyguanosine, a biologically active metabolite of temozolomide. This data is presented to illustrate the performance of a stable isotope-labeled internal standard approach.
Experimental Workflow for Temozolomide Quantification
The following diagram illustrates a typical experimental workflow for the quantification of temozolomide in biological matrices using an internal standard.
Experimental workflow for temozolomide quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for temozolomide quantification using different internal standards.
Method 1: Theophylline as Internal Standard (UPLC-MS/MS)[3]
-
Sample Preparation: To 100 µL of plasma, add theophylline internal standard. Perform a liquid-liquid extraction with ethyl acetate. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Waters UPLC® BEH C18
-
Mobile Phase: Isocratic elution with ammonium acetate (10 mM, pH 3.5) and acetonitrile (30:70, v/v)
-
Flow Rate: 0.45 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Temozolomide (m/z 195.5 → 137.6), Theophylline (m/z 181.5 → 124.2)[3]
-
Method 2: Paracetamol as Internal Standard (RP-HPLC)[4]
-
Sample Preparation: To a plasma sample, add paracetamol as the internal standard. Perform protein precipitation followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with a mixture of 0.5% glacial acetic acid and methanol
-
Flow Rate: 1 mL/min
-
-
Detection: UV detection at a specified wavelength.
Method 3: Deuterated Internal Standard (d3-O6-m2dGO) for a TMZ Metabolite (UPLC-MS/MS)[5]
-
Sample Preparation: To the sample containing the analyte (O6-m2dGO), add the deuterated internal standard (d3-O6-m2dGO). The sample then undergoes further processing, which may include enzymatic digestion if analyzing DNA adducts, followed by solid-phase extraction (SPE) for cleanup.
-
Chromatographic Conditions:
-
Column: Reversed-phase column
-
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray (ESI+)
-
Detection: High-Resolution Tandem Mass Spectrometry (HRMS/MS) for precise mass measurement.
-
Discussion and Recommendations
The choice of internal standard is a critical decision in the development of a robust and reliable method for temozolomide quantification.
-
Structural Analogs (Theophylline, Paracetamol): These are widely used due to their commercial availability and lower cost. Theophylline, in particular, has been successfully employed in numerous validated HPLC-UV and LC-MS/MS methods for temozolomide analysis.[1][2][3] However, structural analogs may not perfectly mimic the ionization efficiency and matrix effects of the analyte, which can sometimes lead to inaccuracies. The recovery for theophylline in one HPLC method was noted to be in the range of 37.1-41.1%, which, while consistent, is not as high as might be desired.[1]
-
Stable Isotope-Labeled (SIL) Internal Standards (Deuterated Temozolomide): SIL internal standards are considered the gold standard for quantitative mass spectrometry.[5] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ionization suppression or enhancement, leading to more accurate and precise measurements. The use of a deuterated internal standard for a temozolomide metabolite demonstrates the effectiveness of this approach, with excellent accuracy and precision.[5] The primary drawback of SIL internal standards is their higher cost and potential for limited commercial availability.
Recommendation:
For the highest level of accuracy and precision, a stable isotope-labeled internal standard such as deuterated temozolomide is the recommended choice, especially for regulated bioanalytical studies. However, when cost or availability is a concern, theophylline has been shown to be a reliable and well-validated structural analog internal standard for the quantification of temozolomide by both HPLC-UV and LC-MS/MS. The choice between these will depend on the specific requirements of the study, including the need for regulatory compliance, the desired level of accuracy, and budget constraints. For methods using paracetamol, further validation data would be needed to confidently assess its performance against the other options.
References
- 1. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of MTIC
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of drug development, the robust quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), a key active metabolite of the anticancer drug temozolomide.
Comparative Overview of HPLC-UV and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture for identification and quantification. The choice of detector is critical and dictates the selectivity and sensitivity of the method.
-
HPLC-UV relies on the principle that many organic molecules absorb light in the ultraviolet-visible spectrum. It is a robust, cost-effective, and widely accessible technique suitable for the quantification of compounds with a chromophore.[1][2]
-
LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[3][4] This technique provides structural information and can differentiate between compounds with similar chromatographic behavior but different mass-to-charge ratios, making it exceptionally powerful for complex matrices like plasma.[5][6]
The selection between HPLC-UV and LC-MS/MS is often guided by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. For preclinical and clinical studies, the superior sensitivity and selectivity of LC-MS/MS are often indispensable.[7][8]
Experimental Protocols: A Representative Example
The following protocols are based on the successful development and validation of methods for a novel aminothiazole and can serve as a starting point for developing methods for MTIC.[7][8]
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile.[7][8]
-
Sample Preparation: For analytical solutions, direct injection may be feasible. For biological matrices, a protein precipitation step followed by centrifugation and filtration is typically required.
LC-MS/MS Method
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[7][8]
-
Mobile Phase: An isocratic mixture of 85 parts 5 mM ammonium formate solution with 0.1% v/v formic acid (mobile phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (mobile phase B).[7][8]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7]
-
Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules like MTIC from plasma.[8]
Quantitative Data Comparison
The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods, based on data from the analysis of a novel aminothiazole, to illustrate the expected performance differences.[7][8]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | Typically in the µg/mL range | Broad range, often from pg/mL to µg/mL (e.g., 1.25–1250 ng/mL)[7][8] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Higher (e.g., ng/mL to µg/mL) | Significantly lower (e.g., pg/mL to ng/mL) |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Prone to interference from co-eluting compounds with similar UV absorbance | Highly selective due to MRM transitions, minimizing matrix effects |
| Matrix Effect | Can be significant and may require extensive sample cleanup | Can be present but often mitigated by the use of a suitable internal standard and optimized sample preparation |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results, allowing for the interchange of methods during different phases of drug development.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of small molecules like MTIC. The choice between them depends on the specific analytical requirements.
-
HPLC-UV is a reliable and cost-effective method suitable for routine analysis of less complex samples where high sensitivity is not a prerequisite.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, particularly for samples in complex biological matrices like plasma, and is essential for meeting regulatory requirements for clinical studies.
A thorough cross-validation is essential when both methods are used interchangeably within a drug development program to ensure data integrity and consistency. The representative data and protocols provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for MTIC.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. rsc.org [rsc.org]
- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Showdown: MTIC-d3 Enhanced Assays Lead the Way in Linearity and Range for Drug Metabolism Studies
For researchers, scientists, and drug development professionals engaged in the precise quantification of the temozolomide metabolite MTIC, a new comparison guide highlights the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays utilizing a deuterated internal standard (MTIC-d3) over traditional methods. This guide provides a comprehensive analysis of linearity and range determination, supported by experimental data, to inform the selection of the most robust and reliable analytical methodology.
The accurate measurement of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. For the alkylating agent temozolomide, monitoring its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), is critical. The use of a stable isotope-labeled internal standard, this compound, in LC-MS/MS assays has emerged as a best practice, significantly enhancing assay precision and accuracy by compensating for variability in sample processing and matrix effects.
Linearity and Range: A Head-to-Head Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. A wider linear range is advantageous as it minimizes the need for sample dilution.
Here, we compare the linearity and range of a validated LC-MS/MS method using this compound with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for MTIC quantification.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV | Reference |
| Analyte | MTIC | MTIC | N/A |
| Linear Range | 10 - 500 ng/mL (in rat plasma) | 5 - 100 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1][2] |
| Internal Standard | This compound | Not specified | [1] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 0.02 µg/mL (20 ng/mL) | [1][2] |
As the data indicates, the LC-MS/MS method incorporating this compound as an internal standard offers a significantly wider linear range for MTIC in biological matrices compared to the HPLC-UV method.[1][2] While both methods demonstrate excellent linearity with correlation coefficients greater than 0.99, the broader range of the LC-MS/MS assay reduces the likelihood of repeat analyses due to samples falling outside the calibration curve.
The Role of this compound in Enhancing Assay Performance
The use of a deuterated internal standard like this compound is pivotal in achieving high-quality data in LC-MS/MS analyses. Because this compound is chemically identical to MTIC but has a different mass, it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer. This allows for accurate correction of any variations that may occur during sample preparation and analysis, leading to more precise and reliable quantification.
Experimental Protocol: Linearity and Range Determination for MTIC Assays
The following protocol outlines the key steps for establishing the linearity and range of an LC-MS/MS assay for MTIC using this compound as an internal standard. This protocol is based on established guidelines for analytical method validation.[3][4]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of MTIC and this compound in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions of the MTIC stock solution to create a series of calibration standards at a minimum of six to eight non-zero concentration levels that bracket the expected concentration range in study samples.
-
Prepare a working solution of the internal standard (this compound) at a constant concentration.
2. Sample Preparation:
-
To a set of blank biological matrix samples (e.g., plasma, tissue homogenate), spike the MTIC calibration standards to create calibration curve samples.
-
Add the this compound internal standard working solution to all calibration curve samples, quality control (QC) samples, and unknown study samples.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of MTIC from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of MTIC and this compound using multiple reaction monitoring (MRM).
4. Data Analysis and Evaluation:
-
For each calibration standard, calculate the peak area ratio of MTIC to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of MTIC.
-
Perform a linear regression analysis on the calibration curve data.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The range is established as the concentration interval over which the precision and accuracy are within acceptable limits (typically ±15% for standards, and ±20% for the LLOQ).
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pharmadekho.com [pharmadekho.com]
A Guide to Assessing the Isotopic Purity of MTIC-d3 for Precise Quantitative Studies
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible quantitative analyses. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of MTIC-d3, a key internal standard for the quantification of the chemotherapeutic agent temozolomide and its active metabolite, MTIC (5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide).
The use of deuterated internal standards, such as this compound, is a well-established practice in mass spectrometry-based quantitative bioanalysis. By mimicking the analyte's chemical and physical properties, these standards effectively compensate for variability during sample preparation and analysis, leading to more reliable data. However, the accuracy of this approach is fundamentally dependent on the isotopic purity of the internal standard itself. Incomplete deuteration or the presence of unlabeled species can introduce significant errors in quantification.
This guide outlines the primary analytical techniques for determining the isotopic purity of this compound and compares it with an alternative deuterated internal standard, Temozolomide-d3.
Comparison of Deuterated Internal Standards
For the quantitative analysis of temozolomide and its metabolite MTIC, several deuterated internal standards can be considered. The choice of internal standard can influence the accuracy and precision of the analytical method. Below is a comparison of this compound and a common alternative, Temozolomide-d3.
| Internal Standard | Analyte(s) | Typical Isotopic Purity (%) | Key Considerations |
| This compound | MTIC | >98% | Directly mimics the active metabolite, potentially offering the most accurate correction for its quantification. The stability of MTIC itself can be a challenge. |
| Temozolomide-d3 | Temozolomide, MTIC | >98% | As the prodrug, it can account for variability in the conversion to MTIC. May not perfectly mimic the behavior of MTIC in all matrices. |
Experimental Protocols for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for assessing isotopic purity by differentiating between the masses of the deuterated and non-deuterated species.
Methodology:
-
Sample Preparation: A dilute solution of the deuterated standard (e.g., this compound) is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Full-scan mass spectra are acquired over the relevant m/z range.
-
Data Analysis: The relative intensities of the ion signals corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of the molecule are measured. The isotopic purity is calculated as the percentage of the fully deuterated species relative to the sum of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, provides detailed structural information and can be used to quantify the degree of deuteration at specific sites within a molecule.
Methodology:
-
Sample Preparation: A known amount of the deuterated standard is dissolved in a suitable NMR solvent. An internal standard with a known concentration may be added for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. The signals from any residual, non-deuterated protons in the labeled positions will be observed.
-
²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium nuclei.
-
-
Data Analysis:
-
In ¹H NMR, the integral of the residual proton signals at the deuterated positions is compared to the integral of a proton signal at a non-deuterated position to calculate the percentage of incomplete deuteration.
-
In ²H NMR, the integral of the deuterium signal is used to determine the relative amount of the deuterated species. By combining ¹H and ²H NMR data, a highly accurate assessment of isotopic abundance can be achieved.[1][2]
-
Visualizing the Workflow
To better understand the process of assessing isotopic purity, the following diagrams illustrate the key steps involved.
Caption: High-level workflows for assessing isotopic purity using HR-MS and NMR.
Logical Relationship in Quantitative Analysis
The following diagram illustrates the logical relationship between the analyte, the internal standard, and the importance of isotopic purity in achieving accurate quantification.
Caption: The central role of isotopic purity in accurate quantitative analysis.
Conclusion
The accurate determination of the isotopic purity of this compound is a critical step in the development and validation of robust quantitative assays for temozolomide and its metabolites. Both HR-MS and NMR spectroscopy are powerful techniques capable of providing reliable data on isotopic enrichment. While HR-MS offers a rapid and sensitive assessment, NMR provides detailed information on the location and extent of deuteration. For the most rigorous studies, a combination of both techniques is recommended. By carefully selecting and characterizing their deuterated internal standards, researchers can ensure the highest quality data in their drug development and clinical research endeavors.
References
Unveiling MTIC: A Comparative Guide to Extraction Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is paramount. As the active metabolite of the chemotherapeutic agents dacarbazine and temozolomide, understanding its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The inherent instability of MTIC, however, presents a significant challenge for its efficient extraction. This guide provides a comparative analysis of different extraction methods for MTIC, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
The choice of an extraction method for MTIC is a critical step that directly impacts the reliability of analytical results. The ideal method should offer high recovery, minimize degradation of the unstable MTIC molecule, and effectively remove interfering substances from the sample matrix. This guide explores the principles and practical applications of the most common extraction techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), and also touches upon the potential of Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Techniques
The selection of an optimal extraction method hinges on a balance of factors including recovery efficiency, purity of the extract, sample throughput, cost, and the specific requirements of the downstream analytical technique. Below is a summary of the performance of different extraction methods based on literature for MTIC and its parent drugs.
| Extraction Method | Principle | Typical Recovery for MTIC/Prodrugs | Advantages | Disadvantages | Primary Application |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to denature and precipitate proteins. | >90% for dacarbazine and its metabolites, including MTIC, from plasma using methanol[1]. | Simple, rapid, inexpensive, and high throughput. | May result in a less clean extract (matrix effects), potential for co-precipitation of the analyte. | Routine analysis of a large number of plasma samples. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is then performed with a suitable solvent. | 86-90% for temozolomide from plasma using a C18 cartridge[2]. | Provides a cleaner extract than PPT, high concentration factor, and potential for automation. | More time-consuming and expensive than PPT, requires method development to select the appropriate sorbent and solvents. | When a high degree of sample cleanup is required to minimize matrix effects in sensitive analytical methods like LC-MS/MS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic). | Recovery can be variable and is highly dependent on the solvent system and pH. No specific recovery data for MTIC was found. | Can provide a very clean extract, high selectivity. | Can be labor-intensive, may form emulsions, requires larger volumes of organic solvents which can be hazardous. | Targeted analysis where high purity is critical and throughput is not the primary concern. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. | No specific data available for MTIC. | Environmentally friendly ("green" chemistry), fast extraction times, and tunable selectivity by altering pressure and temperature[3]. | High initial equipment cost, may not be suitable for highly polar compounds without the use of co-solvents. | Emerging technique with potential for extracting thermally labile and unstable compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable extraction. Below are protocols for Protein Precipitation and Solid-Phase Extraction adapted from validated methods for the analysis of MTIC's parent drugs in plasma.
Protocol 1: Protein Precipitation for MTIC from Plasma
This protocol is adapted from a validated HPLC method for the simultaneous determination of dacarbazine and its metabolites, including MTIC, in human plasma[1]. A key consideration for MTIC is its instability; therefore, rapid processing at low temperatures is essential.
Materials:
-
Human plasma sample
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Vortex mixer
Procedure:
-
Collect whole blood in appropriate anticoagulant tubes and immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains MTIC, to a clean tube for analysis.
-
If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC or LC-MS/MS analysis.
-
Store extracted samples at -70°C to ensure the stability of MTIC[1].
Protocol 2: Solid-Phase Extraction for Temozolomide (MTIC Prodrug) from Plasma
This protocol is based on a validated method for the determination of temozolomide in plasma and can be adapted for MTIC extraction[2]. Due to MTIC's instability at physiological pH, acidification of the sample is a critical step.
Materials:
-
Human plasma sample
-
1 M Hydrochloric acid (HCl)
-
C18 end-capped SPE cartridges (e.g., 100 mg)
-
0.5% Acetic acid in water
-
Methanol (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Immediately after collection, stabilize the plasma sample by adding 1 M HCl (1:10 v/v, e.g., 10 µL HCl to 100 µL plasma) to achieve a pH below 5-6[2].
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.5% acetic acid.
-
Load the acidified plasma sample (100 µL) onto the conditioned SPE cartridge.
-
Wash the cartridge with 750 µL of 0.5% acetic acid to remove interfering matrix components.
-
Elute the analyte (temozolomide/MTIC) with 1250 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of 0.5% acetic acid or the initial mobile phase for analysis.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making involved in selecting an extraction method, the following diagrams are provided.
Conclusion
The extraction of the unstable metabolite MTIC from biological matrices requires careful consideration of the methodology to ensure accurate and reproducible results.
-
Protein Precipitation with methanol stands out as a rapid, simple, and high-recovery method, making it well-suited for high-throughput analysis, although it may compromise the cleanliness of the extract[1].
-
Solid-Phase Extraction offers a superior clean-up, which is often necessary for sensitive LC-MS/MS analysis, at the cost of increased time and resources[2].
-
Liquid-Liquid Extraction can provide highly pure extracts but is generally more laborious and less amenable to automation.
-
Supercritical Fluid Extraction represents a promising green alternative, particularly for thermally labile compounds, though its application for MTIC requires further investigation[3].
Ultimately, the choice of extraction method should be guided by the specific goals of the study, the available resources, and the requirements of the analytical instrumentation. For routine pharmacokinetic studies requiring the analysis of a large number of samples, protein precipitation offers an excellent balance of speed and recovery. When matrix effects are a significant concern and the highest data quality is paramount, solid-phase extraction is the preferred approach. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize their MTIC extraction workflows.
References
- 1. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of temozolomide in human plasma and urine by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
evaluating the performance of MTIC-d3 in different biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide-d3 (MTIC-d3) as an internal standard in the bioanalysis of dacarbazine and its metabolites. The following sections present a comparative analysis of analytical methods, experimental data, and detailed protocols to assist researchers in making informed decisions for their drug development programs.
Executive Summary
Accurate quantification of dacarbazine, a crucial chemotherapeutic agent, and its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis to correct for matrix effects and variations in sample processing. This guide compares the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method that does not employ a deuterated internal standard. The data presented demonstrates the superior precision and accuracy of the LC-MS/MS method, highlighting the value of incorporating this compound in bioanalytical workflows.
Comparative Performance Data
The following tables summarize the performance characteristics of two distinct analytical methods for the quantification of dacarbazine and MTIC in human plasma.
Table 1: Performance of an LC-MS/MS Method with a Deuterated Internal Standard (Dacarbazine-d6)
| Parameter | Performance Characteristic |
| Analyte | Dacarbazine |
| Internal Standard | Dacarbazine-d6 |
| Biological Matrix | Human Plasma |
| Linearity Range | 10 - 1,000 µg/L |
| Lower Limit of Quantification (LLOQ) | 10 µg/L |
| Accuracy | 86.1% - 99.4% |
| Precision (Within-run) | ≤ 4.2% CV |
| Precision (Between-run) | ≤ 8.3% CV |
Note: Dacarbazine-d6 is used as a surrogate for this compound performance, as it is a stable isotope-labeled analog of the parent drug and its performance characteristics are expected to be highly similar to a deuterated metabolite standard.
Table 2: Performance of an HPLC-UV Method without a Deuterated Internal Standard
| Parameter | Performance Characteristic |
| Analytes | Dacarbazine, HMMTIC, MTIC |
| Internal Standard | None |
| Biological Matrix | Human Whole Blood/Plasma |
| Recovery | > 92%[1] |
| Accuracy | 101% - 114%[1] |
| Precision | 3.7% - 16.3% RSD[1] |
| Stability (post-extraction) | Up to 3 days at -70°C[1] |
Experimental Protocols
Key Experiment: Quantification of Dacarbazine in Human Plasma by LC-MS/MS
This section details the methodology for the highly sensitive and specific quantification of dacarbazine in human plasma using a deuterated internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (Dacarbazine-d6).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dacarbazine: 181.0 > 152.5
-
Dacarbazine-d6: 187.1 > 158.6
-
Alternative Experiment: Quantification of Dacarbazine and Metabolites by HPLC-UV
This protocol describes a method for the simultaneous determination of dacarbazine and its metabolites without the use of a deuterated internal standard.
1. Sample Preparation:
-
To a 500 µL aliquot of whole blood or plasma, add 1 mL of methanol.
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system with UV detection.
-
Column: Zorbax SB-CN column.[1]
-
Mobile Phase: 80% 50 mM ammonium phosphate (pH 6.5), 20% methanol, and 0.1% triethylamine.[1]
-
Detection Wavelength: Not specified in the provided abstract.
Visualizations
Caption: Comparative workflow of sample preparation for LC-MS/MS with this compound versus HPLC-UV.
Caption: Simplified metabolic activation pathway of Dacarbazine to its active form, MTIC.
References
A Comparative Guide to Establishing the Limit of Detection and Quantification for MTIC using MTIC-d3
This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the analyte 5-(3-N-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) with its deuterated internal standard, MTIC-d3. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of MTIC.
Introduction
Accurate and precise quantification of MTIC, a key metabolite of the chemotherapeutic agent temozolomide, is crucial for pharmacokinetic and toxicokinetic studies. The establishment of robust LOD and LOQ values ensures the reliability of analytical data at low concentrations. This guide outlines the experimental protocols and compares different approaches for determining these critical validation parameters, primarily focusing on methods compliant with regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability in sample processing and instrument response.[2]
Data Presentation: Comparison of Approaches for LOD and LOQ Determination
The following table summarizes the common approaches for determining the LOD and LOQ in bioanalytical methods.
| Parameter | Signal-to-Noise (S/N) Approach | Statistical Approach (Based on Standard Deviation of the Response and the Slope) | Regulatory Guideline-Based Approach |
| Limit of Detection (LOD) | The concentration at which the analyte signal is distinguishable from the background noise, typically defined as a signal-to-noise ratio of 3:1.[3] | Calculated as 3.3 * (σ / S), where σ is the standard deviation of the response (e.g., of blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.[4] | Not always a required parameter for bioanalytical method validation as the focus is on reliable quantification.[5] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, often initially estimated at a signal-to-noise ratio of 10:1.[3] | Calculated as 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[4] | Defined as the lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value).[6][7][8][9] |
| Advantages | Simple and quick to estimate during method development. | Statistically robust and provides a more objective measure. | Directly aligns with regulatory expectations for method validation and ensures data acceptability for submissions.[10][11] |
| Disadvantages | Can be subjective and instrument-dependent. The way noise is measured can vary.[3] | Requires multiple measurements of blank samples to obtain a reliable estimate of σ. The slope of the calibration curve must be well-defined. | Can be more time-consuming as it requires the analysis of multiple replicates at the proposed LLOQ. |
Experimental Protocols
The following protocols describe the detailed methodologies for establishing the LOD and LOQ of MTIC using this compound as an internal standard, based on the regulatory guideline approach, which is the most widely accepted for bioanalytical method validation.
1. Preparation of Stock and Working Solutions
-
MTIC Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MTIC reference standard in 10 mL of a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare a series of MTIC working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration that provides a consistent and robust response.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Curve: Spike blank biological matrix (e.g., human plasma) with the MTIC working solutions to prepare a calibration curve consisting of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.[10] The lowest concentration standard will be the proposed Lower Limit of Quantification (LLOQ).
-
QC Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels:
3. Sample Preparation (e.g., Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and blank matrix, add the internal standard working solution (e.g., 10 µL of this compound).
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column appropriate for the separation of MTIC.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
MTIC: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding precursor-to-product ion transition for the deuterated internal standard.
-
5. Establishing the Limit of Detection (LOD)
While not always a primary focus for quantitative bioanalytical validation, the LOD can be estimated as the concentration that produces a signal-to-noise ratio of at least 3. This is typically determined by injecting progressively lower concentrations of MTIC.
6. Establishing the Limit of Quantification (LOQ)
The LOQ is determined by assessing the precision and accuracy of replicate analyses of the proposed LLOQ samples.
-
Analyze at least five replicates of the LLOQ sample in a single analytical run (within-run precision and accuracy) and in at least three separate runs on different days (between-run precision and accuracy).[6]
-
The mean concentration should be within ±20% of the nominal value (accuracy).[6][8]
-
The coefficient of variation (CV) should not exceed 20% (precision).[6][8]
-
The analyte response at the LLOQ should be at least five times the response of the blank sample.[7]
Mandatory Visualization
Caption: Experimental workflow for establishing the LOD and LOQ.
Conclusion
The establishment of a reliable and robust LLOQ is a critical component of bioanalytical method validation for MTIC. While the signal-to-noise and statistical approaches are useful during method development, the regulatory guideline-based approach, which focuses on the demonstrable precision and accuracy at the lowest concentration of the calibration curve, is the gold standard for ensuring data quality in regulated studies. The use of a deuterated internal standard like this compound is indispensable for achieving the required levels of precision and accuracy.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MTIC-d3
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with MTIC-d3 (CAS 1185242-69-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound before beginning any work.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves. A risk assessment should be conducted to determine the required thickness and breakthrough time. |
| Eye/Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashing or aerosol generation. | |
| Body Protection | Laboratory coat | Standard laboratory coat to be worn over personal clothing. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Respirator | Use a properly fitted NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Handling and Experimental Procedures
Due to the hazardous nature of this compound, all handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
A generalized workflow for handling this compound is outlined below. Specific experimental steps will vary, but the safety precautions remain constant.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Key Experimental Protocols:
While specific experimental protocols are highly dependent on the research being conducted, the following general principles must be applied when working with this compound:
-
Weighing: Always weigh this compound in a fume hood on a tared weigh paper or in a suitable container. Use anti-static tools if necessary.
-
Solubilization: When dissolving this compound, add the solvent slowly and cap the container between additions to prevent the release of dust or vapors.
-
Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Clean the area with a suitable decontaminating solution. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: A clear pathway for the segregation and disposal of this compound related waste.
Disposal Procedures:
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, weigh papers, and absorbent materials from spill cleanups, must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-proof sharps container.
-
Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.
-
EHS Collection: Once waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
